molecular formula C11H14N2O4 B1517240 5-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 848308-47-4

5-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No.: B1517240
CAS No.: 848308-47-4
M. Wt: 238.24 g/mol
InChI Key: QTHQRNWVCRIQCR-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)picolinic acid is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQRNWVCRIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651749
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848308-47-4
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)picolinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 848308-47-4

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. 5-((tert-Butoxycarbonyl)amino)picolinic acid, a diprotic N-Boc protected aminopicolinic acid, has emerged as a pivotal intermediate, particularly in the fields of medicinal chemistry and targeted protein degradation. Its unique bifunctional nature, possessing both a nucleophilic amino group shielded by a readily cleavable protecting group and a carboxylic acid moiety, allows for sequential and site-selective chemical modifications. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. The following table summarizes its key properties.

PropertyValueSource
CAS Number 848308-47-4[1]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in methanol, DMSO, and DMFGeneral knowledge
Storage 2-8 °C, under inert atmosphere[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, involving the selective protection of the amino group of 5-aminopicolinic acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Work-up and Isolation 5-Aminopicolinic_Acid 5-Aminopicolinic Acid Reaction Reaction Mixture 5-Aminopicolinic_Acid->Reaction Di-tert-butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl_dicarbonate->Reaction Base Base (e.g., NaOH, Et₃N) Base->Reaction Solvent Solvent (e.g., Dioxane/Water, THF) Solvent->Reaction Acidification Acidification (e.g., HCl) Reaction->Acidification Reaction Completion Extraction Extraction Acidification->Extraction Purification Purification (e.g., Crystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the N-Boc protection of amino acids and related compounds.[3][4][5]

Materials:

  • 5-Aminopicolinic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-aminopicolinic acid (1.0 eq) in a mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until a clear solution is obtained.

  • Protection Reaction: Cool the solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of 3-4 with a 1M HCl solution. A white precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

  • Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride.

  • The addition of a base (NaOH) is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride.

  • Acidification is necessary to protonate the carboxylate, making the final product less soluble in water and facilitating its precipitation.

Applications in Drug Discovery and Development

The strategic placement of the protected amine and the carboxylic acid on the pyridine ring makes this compound a highly valuable building block in medicinal chemistry.

A Key Component in PROTAC® Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology has opened up new avenues for targeting proteins that have been traditionally considered "undruggable."

This compound serves as a versatile precursor for the synthesis of linkers used in PROTACs. The carboxylic acid moiety can be coupled with a linker component, and after deprotection of the Boc group, the resulting free amine can be attached to another part of the linker or directly to the E3 ligase ligand.

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_0 Linker Synthesis cluster_1 PROTAC Assembly Boc_Picolinic_Acid This compound Coupling_1 Amide Coupling Boc_Picolinic_Acid->Coupling_1 Linker_Component Linker Precursor (with amine) Linker_Component->Coupling_1 Boc_Deprotection Boc Deprotection (TFA or HCl) Coupling_1->Boc_Deprotection Intermediate Formation Coupling_2 Amide Coupling Boc_Deprotection->Coupling_2 Amine Deprotection POI_Ligand Protein of Interest (POI) Ligand (with carboxylic acid) POI_Ligand->Coupling_2 E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Coupling_2->Final_PROTAC Final Coupling with E3 Ligase Ligand

Caption: Logical workflow for the incorporation of the picolinic acid moiety into a PROTAC.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[6][7] this compound can be used as a starting material to introduce a functionalized pyridine ring into kinase inhibitor scaffolds. The amino group, once deprotected, can serve as an attachment point for various side chains designed to enhance potency and selectivity. While specific examples incorporating this exact molecule are often found within proprietary patent literature, the general utility is well-established in the synthesis of complex heterocyclic compounds.[8][9][10]

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound stands out as a testament to the power of well-designed building blocks in accelerating drug discovery. Its straightforward synthesis, coupled with its bifunctional nature, provides medicinal chemists with a reliable and versatile tool for the construction of complex molecules with therapeutic potential. As research into targeted protein degradation and novel kinase inhibitors continues to expand, the demand for high-quality intermediates like this compound is poised to grow, solidifying its place as an indispensable component in the modern medicinal chemist's toolbox.

References

An In-depth Technical Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-((tert-Butoxycarbonyl)amino)picolinic acid is a valuable bifunctional molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a carboxylic acid, and a Boc-protected amine, renders it an important building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the amino and carboxylic acid groups on the picolinic acid scaffold allows for diverse chemical modifications, making it a versatile component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning each step.

Strategic Synthesis Analysis

The synthesis of this compound can be approached through two principal strategic routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of synthesis, and purification capabilities.

  • Route 1: Direct Boc Protection. This is the most straightforward approach, commencing with the commercially available 5-aminopicolinic acid. The synthesis involves a single step of protecting the exocyclic amino group with a tert-butoxycarbonyl (Boc) group. This route is atom-economical and minimizes the number of synthetic steps, which is advantageous for both time and cost efficiency.

  • Route 2: Esterification, Protection, and Hydrolysis. This alternative pathway begins with the esterification of 5-aminopicolinic acid to its corresponding methyl ester. The amino group of the ester is then protected with a Boc group, followed by the hydrolysis of the methyl ester to yield the final product. This multi-step approach can sometimes offer advantages in terms of solubility and ease of purification of the intermediates.

This guide will provide detailed protocols for both synthetic routes, as well as for the synthesis of the key starting material, 5-aminopicolinic acid, from 5-nitropicolinic acid.

Synthesis of the Starting Material: 5-Aminopicolinic Acid

The common precursor for both synthetic routes is 5-aminopicolinic acid. While commercially available, it can also be synthesized in the laboratory from 5-nitropicolinic acid via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitropicolinic Acid

This procedure details the reduction of the nitro group of 5-nitropicolinic acid to an amine using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • 5-Nitropicolinic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 5-nitropicolinic acid (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield 5-aminopicolinic acid as a solid. The product can be further purified by recrystallization if necessary.

Route 1: Direct Synthesis from 5-Aminopicolinic Acid

This one-step synthesis is often the preferred method due to its simplicity and efficiency.

Workflow for Direct Boc Protection```dot

digraph "Direct Boc Protection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

"5-Aminopicolinic_Acid" [label="5-Aminopicolinic Acid"]; "Reaction" [label="Boc₂O, Base (e.g., TEA or NaHCO₃)\nSolvent (e.g., THF/Water, Dioxane/Water)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-Aminopicolinic_Acid" -> "Reaction"; "Reaction" -> "Product"; }

Caption: A three-step synthesis pathway involving esterification, Boc protection, and hydrolysis.

Experimental Protocol: Step 1 - Fischer Esterification of 5-Aminopicolinic Acid

This protocol describes the conversion of the carboxylic acid to a methyl ester. [1] Materials:

  • 5-Aminopicolinic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-aminopicolinic acid (1.0 eq) in methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-aminopicolinate.

Experimental Protocol: Step 2 - Boc Protection of Methyl 5-Aminopicolinate

This protocol is similar to the direct protection but is performed on the methyl ester.

Materials:

  • Methyl 5-aminopicolinate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve methyl 5-aminopicolinate (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-((tert-butoxycarbonyl)amino)picolinate, which can be purified by column chromatography if necessary.

Experimental Protocol: Step 3 - Saponification of the Methyl Ester

This final step hydrolyzes the ester to the carboxylic acid. [2] Materials:

  • Methyl 5-((tert-butoxycarbonyl)amino)picolinate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).

  • Stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Remove the THF under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

  • Purify by recrystallization as described in Route 1.

Data Summary

The following table summarizes typical quantitative data for the compounds involved in the synthesis of this compound. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the reagents.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
5-Nitropicolinic AcidC₆H₄N₂O₄168.11-155-158
5-Aminopicolinic AcidC₆H₆N₂O₂138.12>90218-223
Methyl 5-AminopicolinateC₇H₈N₂O₂152.1580-90145-148
Methyl 5-((tert-Butoxycarbonyl)amino)picolinateC₁₂H₁₆N₂O₄252.27>90110-113
This compoundC₁₁H₁₄N₂O₄238.2485-95175-178

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between a direct, one-step Boc protection and a multi-step esterification-protection-hydrolysis sequence will depend on project-specific requirements such as scale, timeline, and available resources. Both pathways, when executed with care and precision, can provide high yields of this valuable synthetic intermediate. The detailed protocols and strategic analysis provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully synthesize this compound for their research and development endeavors.

References

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)picolinic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Bifunctional molecules, possessing orthogonal reactive sites and strategically placed protecting groups, serve as invaluable building blocks in the synthesis of novel therapeutic agents. 5-((tert-Butoxycarbonyl)amino)picolinic acid emerges as a quintessential example of such a scaffold. Its inherent features—a pyridine core for aromatic interactions, a carboxylic acid for amide bond formation or salt formation, and a Boc-protected amine for controlled deprotection and subsequent derivatization—render it a versatile and highly sought-after intermediate in the synthesis of a diverse array of biologically active compounds. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental chemical identity to its practical applications and handling.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: 5-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid[1]

This systematic name precisely describes the molecule: a picolinic acid (pyridine-2-carboxylic acid) backbone with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position of the pyridine ring.

Chemical Identifiers and Key Properties

For unambiguous identification and data retrieval, a set of standardized identifiers is crucial.

PropertyValueSource
CAS Number 848308-47-4[2][3]
Molecular Formula C₁₁H₁₄N₂O₄[2][3]
Molecular Weight 238.24 g/mol [1]
Physical Form Solid[1]
Storage Inert atmosphere, 2-8°C[1]

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

A logical and commonly employed route involves the protection of a commercially available aminopicolinic acid precursor.

G A 5-Aminopicolinic acid D This compound A->D Nucleophilic Acyl Substitution B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., Triethylamine) Solvent (e.g., Dioxane/Water) C->D

Figure 2: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Starting Material: 5-Aminopicolinic acid is the logical precursor, providing the core pyridine-carboxylic acid structure.

  • Protecting Group Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity with amines and the generation of benign byproducts (tert-butanol and CO₂).

  • Base: A non-nucleophilic organic base like triethylamine (Et₃N) is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

  • Solvent System: A mixture of an organic solvent like dioxane or THF with water is often employed to dissolve both the polar amino acid and the less polar (Boc)₂O.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard Boc protection methodologies.

  • Dissolution: Dissolve 5-aminopicolinic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

  • Addition of Protecting Group: To the stirred solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

  • Reaction: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with water.

    • Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON is used.[2]

    • Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 5% citric acid or dilute HCl).[2] This protonates the carboxylic acid, making it less water-soluble.

    • Extract the product into an organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

Purification Methodologies

The purification of the final product is critical to ensure its suitability for subsequent synthetic steps.

2.3.1 Recrystallization:

This is often the most efficient method for obtaining high-purity crystalline material.

  • Solvent Selection: A solvent system in which the compound is soluble when hot but sparingly soluble when cold is required. A mixture of ethyl acetate and a non-polar solvent like hexane is a common choice for Boc-protected amino acids.[2]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

2.3.2 Column Chromatography:

For smaller scales or when recrystallization is challenging, flash column chromatography is a viable alternative.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Load the solution onto a pre-packed silica gel column.

    • Elute the product with the chosen solvent system, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and evaporate the solvent.

Part 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the functional groups present.

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H (Carboxylic Acid)3300-2500 (broad)Very broad due to hydrogen bonding.[1]
N-H (Amide)~3400Sharp to medium intensity.
C=O (Carboxylic Acid)1760-1710Strong absorption.[1]
C=O (Boc group)~1700Strong absorption, may overlap with the carboxylic acid C=O.
C-O (Carboxylic Acid & Boc)1320-1210Strong intensity.[1]
Aromatic C=C and C=N1600-1450Multiple bands of varying intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Carboxylic Acid (-COOH)12.0-13.0Singlet (broad)1H
Aromatic Protons (Pyridine Ring)7.5-8.5Doublets/Singlets3H
Amide (-NH)~9.5Singlet (broad)1H
tert-Butyl (-C(CH₃)₃)~1.5Singlet9H

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

CarbonExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165-185
Boc Group (C=O)~155
Aromatic Carbons (Pyridine Ring)110-150
tert-Butyl (quaternary C)~80
tert-Butyl (CH₃)~28

Part 4: Applications in Drug Discovery and Development

The strategic placement of the functional groups in this compound makes it a valuable precursor in the synthesis of a wide range of pharmaceutical agents.

Role as a Bifunctional Linker

The molecule can act as a linker to connect two different molecular fragments. The carboxylic acid can be activated and coupled with an amine to form an amide bond. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be further functionalized.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Further Functionalization A This compound D Boc-protected Intermediate A->D B R₁-NH₂ (Molecule 1) B->D C Coupling Agent (e.g., HATU, EDC) C->D E Boc-protected Intermediate G Amine Intermediate E->G F Acid (e.g., TFA) F->G H Amine Intermediate J Final Product H->J I R₂-X (Molecule 2) I->J

Figure 3: General workflow for the use of this compound as a linker.

Precursor for Enzyme Inhibitors

The picolinic acid scaffold is a known pharmacophore in various enzyme inhibitors. For instance, derivatives of picolinic acid have been explored as inhibitors of protein kinase B (PKB), a key enzyme in cancer cell proliferation and survival. The ability to readily modify the 5-position of the picolinic acid ring allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Use in Peptide Synthesis

The Boc-protected amino group is a classic feature of reagents used in solid-phase peptide synthesis (SPPS). While this specific molecule is not a standard amino acid, its structure lends itself to incorporation into peptide-like molecules or as a capping agent for peptide chains.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemists. Its combination of a versatile picolinic acid core with an orthogonally protected amino group provides a reliable and efficient starting point for the synthesis of complex molecules. A thorough understanding of its chemical properties, synthesis, purification, and reactivity is essential for its effective utilization in the development of next-generation therapeutics. As the demand for novel and intricate molecular architectures in drug discovery continues to grow, the importance of such well-defined and versatile intermediates will undoubtedly increase.

References

A Guide to the Spectroscopic Characterization of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring its purity and predicting its reactivity in complex synthetic pathways. This document will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy, grounded in both theoretical principles and practical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of exchangeable protons (acidic OH and amide NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and resolution.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh Compound Solvent Add DMSO-d6 Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform & Phasing H1_Acq->Processing C13_Acq->Processing Analysis Peak Integration & Chemical Shift Assignment Processing->Analysis

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The acidic proton of the carboxylic acid may be observable as a broad singlet at a downfield chemical shift, though its presence and position can be concentration and solvent-dependent.[2]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic acid (-COOH)> 12Broad Singlet1H
Amide (-NH)9.5 - 10.5Singlet1H
Pyridine H-6~8.5Doublet1H
Pyridine H-4~8.0Doublet of Doublets1H
Pyridine H-3~7.8Doublet1H
tert-Butyl (-C(CH₃)₃)~1.5Singlet9H

Interpretation:

  • The downfield chemical shifts of the pyridine protons are due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

  • The amide proton's chemical shift is influenced by hydrogen bonding and its electronic environment.

  • The tert-butyl group will appear as a sharp singlet with an integration of nine protons, a characteristic feature of the Boc protecting group.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic acid (-C OOH)165 - 175
Carbamate (-NHC O-)150 - 155
Pyridine C -2148 - 152
Pyridine C -6145 - 150
Pyridine C -5135 - 140
Pyridine C -3120 - 125
Pyridine C -4110 - 115
Boc quaternary (-C (CH₃)₃)~80
Boc methyl (-C(C H₃)₃)~28

Interpretation:

  • The carbonyl carbons of the carboxylic acid and the carbamate are the most downfield signals due to their direct attachment to electronegative oxygen atoms. Carboxyl carbons in similar structures are observed in the 165-185 ppm range.[2]

  • The chemical shifts of the pyridine carbons are influenced by the positions of the nitrogen atom and the substituents.

  • The quaternary and methyl carbons of the Boc group have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Molecular Weight Confirmation

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity of a sample and confirm its molecular weight.

Experimental Protocol: LC-MS

Given the polar nature of this compound, a reversed-phase LC method with a polar-modified column or a hydrophilic interaction liquid chromatography (HILIC) approach would be suitable.[4]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • LC System:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compound.

  • MS System:

    • Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules. Both positive and negative ion modes should be evaluated.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.[4]

Diagram of the LC-MS Experimental Workflow:

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample Prepare Dilute Solution Injector Autosampler Sample->Injector Column C18 Column Injector->Column Gradient Gradient Elution Column->Gradient ESI ESI Source Gradient->ESI Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector

Caption: Workflow for LC-MS analysis.

Predicted LC-MS Data and Interpretation

The molecular formula of this compound is C₁₁H₁₄N₂O₄, with a monoisotopic mass of 238.0954 Da.

Adduct Ion Predicted m/z (Positive Mode) Predicted m/z (Negative Mode)
[M+H]⁺239.1026-
[M+Na]⁺261.0846-
[M-H]⁻-237.0881
[M+HCOO]⁻-283.0936

Interpretation:

  • In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. The presence of a sodium adduct [M+Na]⁺ is also common.

  • In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

  • High-resolution mass spectrometry should provide a measured mass that is within 5 ppm of the calculated exact mass, confirming the elemental composition.

  • The LC chromatogram will indicate the purity of the sample, with the target compound appearing as a single major peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Experimental Protocol: IR

For a solid sample like this compound, the spectrum is typically acquired using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Methodology (ATR):

  • Instrument Setup: Ensure the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum.

Diagram of the IR (ATR) Experimental Workflow:

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_interp Interpretation Clean Clean ATR Crystal Background Acquire Background Clean->Background Place_Sample Place Sample on Crystal Background->Place_Sample Acquire_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Spectrum Identify_Bands Identify Characteristic Bands Acquire_Spectrum->Identify_Bands

Caption: Workflow for IR spectroscopy using an ATR accessory.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300 - 2500Broad
N-H stretch (carbamate)3400 - 3200Medium
C-H stretch (aromatic & aliphatic)3100 - 2850Medium-Weak
C=O stretch (carboxylic acid)1760 - 1690Strong
C=O stretch (carbamate)1725 - 1705Strong
C=N, C=C stretch (aromatic)1600 - 1450Medium
C-O stretch (acid & carbamate)1320 - 1210Strong

Interpretation:

  • A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[2][5]

  • The N-H stretch of the carbamate will appear as a sharper band within this region.

  • Two distinct, strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid and one for the carbamate. The exact positions can be influenced by conjugation and hydrogen bonding.

  • The presence of the pyridine ring will be confirmed by C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Strong C-O stretching bands will also be present, arising from both the carboxylic acid and the carbamate groups.

References

Unveiling the Bioactive Potential: A Technical Guide to Novel 5-((tert-Butoxycarbonyl)amino)picolinic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxylic acid scaffold, particularly picolinic acid and its derivatives, represents a cornerstone in medicinal chemistry, with a rich history of yielding a plethora of therapeutic agents.[1] This technical guide delves into the burgeoning field of novel 5-((tert-Butoxycarbonyl)amino)picolinic acid compounds, a class of molecules poised for significant contributions to drug discovery. The strategic placement of a Boc-protected amino group at the 5-position offers a versatile platform for synthetic elaboration and modulation of biological activity. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their potential as anti-inflammatory and cytotoxic agents. We will explore the underlying mechanisms of action, detailing their engagement with critical signaling pathways such as NF-κB and p38 MAPK. Furthermore, this guide furnishes detailed, field-proven protocols for key in vitro and in vivo assays, empowering researchers to rigorously assess the therapeutic potential of this novel chemical class.

Introduction: The Picolinic Acid Scaffold in Drug Discovery

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives have long been recognized for their diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2] The inherent chelating properties of the picolinic acid moiety contribute to its multifaceted pharmacological profile.[2] The introduction of a 5-amino substituent, protected by a tert-Butoxycarbonyl (Boc) group, provides a stable yet readily cleavable handle for further chemical modification, allowing for the generation of diverse compound libraries. The exploration of 5-substituted picolinic acid derivatives has revealed promising activities, including the inhibition of botulinum neurotoxin A and modulation of inflammatory responses. This guide will focus on the systematic evaluation of these novel this compound compounds, providing a roadmap from synthesis to biological characterization.

Synthetic Strategy and Characterization

A plausible synthetic approach involves the nitration of a suitable picolinic acid precursor, followed by reduction of the nitro group to an amine, and subsequent protection with a Boc group. The carboxylic acid moiety may also require protection and subsequent deprotection during the synthetic sequence.

General Synthetic Workflow:

Synthesis_Workflow Start Picolinic Acid Precursor Nitration Nitration Start->Nitration e.g., HNO3/H2SO4 Reduction Reduction of Nitro Group Nitration->Reduction e.g., H2, Pd/C Boc_Protection Boc Protection of Amino Group Reduction->Boc_Protection e.g., (Boc)2O, base Purification Purification and Characterization Boc_Protection->Purification Chromatography Final_Compound This compound Purification->Final_Compound

Caption: Generalized synthetic workflow for this compound.

Characterization of the synthesized compounds is paramount and should include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: As an indicator of purity.

Evaluation of Biological Activity: A Tiered Approach

A systematic screening cascade is essential for the efficient evaluation of novel compounds.[5] This involves a series of in vitro and in vivo assays to determine cytotoxicity, target engagement, and efficacy.

In Vitro Cytotoxicity Assessment

Initial screening should focus on determining the inherent cytotoxicity of the compounds to establish a therapeutic window.

Table 1: Representative Cytotoxicity Data for Picolinic Acid Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Fusaric acidCHOCell Count~32[6]
3-Hydroxy picolinic acidCHOCell Count~100[6]
Picolinic acidCHOCell Count~200[6]
6-Hydroxy picolinic acidCHOCell Count~25,850[6]
Compound 5 (a picolinic acid derivative)A549 (Lung Cancer)MTT99.93[2]
5-Nitropicolinic acid complex (Cd)B16-F10 (Melanoma)Not specified~26.94 µg/mL[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

Materials:

  • Target cell line (e.g., RAW 264.7 macrophages, various cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Assessment

Given the known anti-inflammatory properties of related compounds, this is a key area of investigation.[10][11]

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[5][12] This model is widely used to screen for anti-inflammatory agents.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Test compounds

  • Griess Reagent

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[13]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Mechanistic Insights: Elucidating the Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. The NF-κB and p38 MAPK signaling pathways are key regulators of inflammation and are known to be modulated by picolinic acid derivatives.[2][5][10]

Signaling Pathway Diagram: NF-κB Activation and Inhibition

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB Degraded IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Compound 5-(Boc-amino)picolinic acid derivative Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Putative mechanism of action: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis of NF-κB and p38 MAPK Pathways

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation state of signaling pathways.[8][9]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Prepare cell lysates from cells treated with the test compound and/or LPS. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is commonly used to evaluate the in vivo efficacy of anti-inflammatory agents.[5][14]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • LPS Challenge: After a predetermined time, induce systemic inflammation by intraperitoneally injecting LPS.

  • Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation. At a specified time point, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines like TNF-α and IL-6 via ELISA) and histopathological examination.

  • Data Analysis: Compare the levels of inflammatory markers and tissue damage between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of these compounds, with a focus on their potential anti-inflammatory and cytotoxic activities. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in this field.

Future work should focus on expanding the library of these derivatives to establish robust structure-activity relationships (SAR). Elucidating the specific molecular targets and further unraveling the intricacies of their interactions with key signaling pathways will be crucial for optimizing their therapeutic potential and advancing them towards clinical development.

References

A Technical Guide to the Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Aminopicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Aminopicolinic acids are a class of pyridinecarboxylic acids that serve as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise functionalization of the pyridine ring is paramount for tuning the biological activity and material properties of the final products. However, the inherent reactivity of the amino group and the electronic nature of the pyridine ring present significant challenges for regioselective synthesis. This technical guide provides an in-depth exploration of the strategic use of the tert-butoxycarbonyl (Boc) protecting group to overcome these challenges. We will dissect the dual role of the Boc group: first, as a robust shield for the amino moiety, and second, as a powerful Directed Metalation Group (DMG) for achieving highly regioselective ortho-functionalization through lithiation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for the efficient construction of complex aminopicolinic acid derivatives.

The Synthetic Challenge of Aminopicolinic Acids

The synthesis of substituted aminopicolinic acids is complicated by two primary factors:

  • Reactivity of the Amino Group: The nucleophilic and basic nature of the amino group can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-couplings, acylations, and reactions involving strong bases or electrophiles. Unprotected amino groups can lead to a mixture of undesired side products, significantly reducing the yield of the target molecule.

  • Regiocontrol on the Pyridine Ring: The pyridine nucleus is electron-deficient, which deactivates it towards classical electrophilic aromatic substitution. While the existing substituents (amino and carboxylic acid) influence the position of any potential substitution, achieving clean regioselectivity for the introduction of new functional groups is often difficult. Alternative strategies, such as the synthesis of 4-aminopicolinic acid via nitration of picolinic acid N-oxide followed by reduction, are effective for specific isomers but offer limited flexibility for creating more complex substitution patterns.[1][2]

To achieve predictable and high-yielding syntheses, a robust protecting group strategy is not merely beneficial—it is essential.

The Boc Group: More Than Just a Protective Shield

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its popularity stems from a combination of favorable characteristics:

  • Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate (Boc₂O) under relatively mild basic conditions.[4][5]

  • Robustness: The Boc-protected amine (a carbamate) is stable to a wide range of nucleophilic and basic reaction conditions, making it compatible with many subsequent synthetic steps.[5][6]

  • Facile Cleavage: The group is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid), liberating the free amine.[3][7] This cleavage mechanism proceeds via the formation of a stable tert-butyl cation, allowing for mild deprotection conditions that often leave other functional groups, such as esters, intact.[8]

Beyond this primary protective function, the Boc group possesses a powerful secondary characteristic: its ability to act as a Directed Metalation Group (DMG) . This dual functionality is the cornerstone of its strategic importance in aminopicolinic acid synthesis.

Mechanism of Boc Protection

The protection reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc anhydride. A carbonate leaving group is expelled, which can subsequently deprotonate the newly formed ammonium salt or spontaneously decompose to carbon dioxide and tert-butoxide, which then acts as the base.[9][10]

Caption: Mechanism of amine protection using Boc anhydride.

The Boc Group as a Directed ortho-Metalation (DoM) Group

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[7] The reaction relies on a DMG, which is typically a Lewis basic functional group that can coordinate to an organolithium base (e.g., n-butyllithium or sec-butyllithium). This coordination brings the base into close proximity with a specific ortho-proton, facilitating its abstraction over other protons on the ring.[2]

The N-Boc-amino group is an effective DMG. The carbonyl oxygen of the carbamate coordinates to the lithium atom of the organolithium reagent. This positions the base to selectively deprotonate the adjacent C-H bond on the pyridine ring, generating a lithiated intermediate that can be trapped with various electrophiles.

Directed Ortho-Metalation Start Py-NHBoc H Complex Py-N(Boc)-H···Li-R Coordinated Complex Start->Complex Coordination Base (R-Li)n Base->Complex Lithiation Py(Li)-NHBoc Lithiated Intermediate Complex->Lithiation Deprotonation FinalProduct Py(E)-NHBoc Functionalized Product Lithiation->FinalProduct Electrophilic Quench Electrophile E+ Electrophile->FinalProduct

Caption: General workflow for Boc-directed ortho-metalation.

In the context of an N-Boc-aminopicolinic acid, the molecule presents multiple potential sites for coordination and deprotonation. The picolinic acid's carboxylate (formed in situ by initial deprotonation with the organolithium base) and the N-Boc group can both act as DMGs. The regiochemical outcome is determined by the relative directing power of these groups and the reaction conditions. Based on established DMG hierarchies, the carbamate is a powerful directing group, and lithiation is expected to occur ortho to the N-Boc group. For a substrate like 4-(Boc-amino)picolinic acid, this strategy enables selective functionalization at the C3 or C5 position, a transformation that is difficult to achieve via other methods.

A study on the directed ortho-lithiation of N-Boc-aniline provides a strong precedent, demonstrating that this strategy is highly effective on analogous aromatic systems. The study optimized conditions, including the choice of base and temperature, to achieve high yields of the ortho-functionalized product.

Experimental Protocols & Methodologies

The following protocols are generalized methodologies based on established procedures for Boc protection, directed metalation, and deprotection.[4] Researchers should perform appropriate optimization for their specific aminopicolinic acid substrate.

Protocol 1: N-Boc Protection of Aminopicolinic Acid

Objective: To protect the amino group of an aminopicolinic acid with a Boc group.

Materials:

  • Aminopicolinic acid

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equiv.)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: Dioxane/Water (1:1), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

Procedure:

  • Dissolve the aminopicolinic acid in the chosen solvent system (e.g., 1:1 dioxane/water).

  • Add a base (e.g., NaOH, 2.0 equiv.) to the solution and stir until the starting material is fully dissolved.

  • Add Boc₂O (1.1 equiv.) to the solution portion-wise or as a solution in the organic solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1 M HCl or citric acid) to pH ~3-4 to protonate the carboxylic acid.

  • Extract the product with an organic solvent such as ethyl acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization as needed to yield the N-Boc-aminopicolinic acid.

ParameterConditionRationale
Base NaOH, TEA, NaHCO₃To deprotonate the carboxylic acid and neutralize the acid formed during the reaction.
Solvent Dioxane/H₂O, THFEnsures solubility of both the polar starting material and the less polar Boc₂O reagent.
Equivalents of Boc₂O 1.1 - 1.5A slight excess ensures complete conversion of the starting material.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without thermal degradation.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

Objective: To regioselectively functionalize the N-Boc-aminopicolinic acid at the position ortho to the amino group.

Materials:

  • N-Boc-aminopicolinic acid

  • Organolithium base: sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (2.2 - 2.5 equiv.)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

  • Additive: Tetramethylethylenediamine (TMEDA) (optional, but recommended)

  • Electrophile (e.g., Iodomethane, Deuterium oxide, N,N-Dimethylformamide)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the N-Boc-aminopicolinic acid to a flame-dried flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF and TMEDA (1.1 equiv. per equiv. of base) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add the organolithium base (s-BuLi, 2.2 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the subsequent amount effects the ortho-deprotonation.

  • Stir the resulting deep-colored solution at -78 °C for 1-3 hours.

  • Electrophilic Quench: Add the chosen electrophile (1.5 equiv.) dropwise to the solution, ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform an aqueous workup, extracting the product into an appropriate organic solvent. Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product via chromatography to isolate the functionalized N-Boc-aminopicolinic acid.

ParameterConditionRationale
Base s-BuLi, t-BuLiStrong, non-nucleophilic bases required to deprotonate the aromatic C-H bond.
Equivalents of Base >2.0The first equivalent neutralizes the acidic carboxylic acid proton; the second performs the DoM.
Temperature -78 °CPrevents side reactions, potential decomposition of the lithiated intermediate, and ensures kinetic control.
Additive TMEDAA bidentate ligand that breaks up organolithium aggregates, increasing basicity and reaction rate.[2]
Protocol 3: N-Boc Deprotection

Objective: To remove the Boc group and reveal the free amine.

Materials:

  • N-Boc protected aminopicolinic acid derivative

  • Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl, e.g., 4 M in dioxane)

  • Solvent: Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the N-Boc protected compound in DCM.

  • Add TFA (5-10 equivalents or as a 20-50% v/v solution in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • The product is often obtained as a salt (e.g., trifluoroacetate or hydrochloride). It can be used as such or neutralized by careful addition of a base (e.g., saturated NaHCO₃ solution) followed by extraction.

Conclusion

The tert-butoxycarbonyl group is a uniquely powerful tool in the synthesis of complex aminopicolinic acids. Its utility extends far beyond its conventional role as a simple amine protecting group. By leveraging the Boc group's ability to act as a potent Directed ortho-Metalation Group, chemists can achieve highly regioselective C-H functionalization on the electron-deficient pyridine ring. This strategy provides a reliable and flexible pathway to novel aminopicolinic acid derivatives that are otherwise challenging to access. The combination of robust protection, predictable regiochemical control in functionalization, and mild deprotection conditions solidifies the Boc group's position as an indispensable component of the modern synthetic chemist's toolbox for heterocyclic chemistry.

References

Picolinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Picolinic acid, a pyridine-2-carboxylic acid, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that spans a wide array of therapeutic areas.[1][2] This is attributed to its unique physicochemical properties, including its role as an efficient bidentate chelating agent for various metal ions and its ability to serve as a versatile synthetic building block.[3] This technical guide provides a comprehensive overview of the picolinic acid scaffold, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery. We will delve into its coordination chemistry, explore its role in anticancer, neuroprotective, and antimicrobial agent development, and provide detailed experimental protocols for the synthesis and biological evaluation of its derivatives. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights to facilitate the design and development of novel picolinic acid-based therapeutics.

Introduction to the Picolinic Acid Scaffold

Picolinic acid is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[3] Its simple yet elegant structure, a pyridine ring substituted with a carboxylic acid at the 2-position, belies its complex and multifaceted roles in biological systems and medicinal chemistry.

Physicochemical Properties and Significance

The key to picolinic acid's utility lies in the juxtaposition of the carboxylic acid and the pyridine nitrogen atom. This arrangement allows for the formation of stable five-membered chelate rings with a variety of metal ions, including zinc, iron, chromium, and copper.[4] This chelating ability is not only crucial for its biological functions, such as facilitating mineral absorption, but also provides a powerful tool for medicinal chemists to modulate the activity of metalloenzymes or to develop metal-based therapeutics.[5] Furthermore, the aromatic pyridine ring offers a rigid framework that can be readily functionalized at various positions to fine-tune the steric and electronic properties of the molecule, enabling the optimization of interactions with biological targets.

Synthesis of Picolinic Acid Derivatives

The synthetic accessibility of the picolinic acid scaffold is a major advantage for its use in drug discovery. A variety of synthetic methodologies have been developed to introduce diverse substituents onto the pyridine ring, allowing for the creation of large and structurally diverse compound libraries for screening.

General Synthetic Strategies

Several common strategies are employed for the synthesis of substituted picolinic acids:

  • Functionalization of the Pyridine Ring: Starting with commercially available picolinic acid or its esters, various reactions such as nitration, halogenation, and amination can be used to introduce functional groups at different positions of the pyridine ring.[6]

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto a pre-functionalized picolinic acid scaffold.[7]

  • Cyclization Reactions: Picolinic acid derivatives can also be synthesized through the cyclization of acyclic precursors, offering a way to construct the pyridine ring with desired substituents in place.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid

This protocol describes a common method for the synthesis of 4-aminopicolinic acid, a valuable intermediate for further derivatization.[6][8][9][10]

Step 1: Nitration of Picolinic Acid N-oxide

  • To a stirred solution of picolinic acid N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the 4-nitropicolinic acid N-oxide.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain 4-aminopicolinic acid. The product can be further purified by recrystallization.

The Role of Picolinic Acid as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The picolinic acid scaffold fits this description well, with its derivatives showing activity against a wide range of enzymes and receptors.[2]

Coordination Chemistry and its Biological Implications

The ability of picolinic acid to chelate metal ions is central to many of its biological effects. For instance, chromium picolinate is a popular nutritional supplement used to improve insulin sensitivity, where the picolinic acid facilitates the absorption and bioavailability of chromium.[11] In the context of drug design, this chelating property can be exploited to:

  • Inhibit Metalloenzymes: Many enzymes require a metal cofactor for their catalytic activity. Picolinic acid derivatives can be designed to bind to the metal ion in the active site, thereby inhibiting the enzyme.

  • Modulate Metal Homeostasis: Dysregulation of metal ion homeostasis is implicated in several diseases. Picolinic acid-based chelators can be used to restore metal balance.

  • Develop Metal-Based Drugs and Imaging Agents: The scaffold can be used to deliver therapeutic or diagnostic metal ions to specific tissues or cells.[12]

Therapeutic Applications of Picolinic Acid Derivatives

The versatility of the picolinic acid scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

Picolinic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[13]

  • Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells by triggering pathways such as endoplasmic reticulum stress.[13]

  • Enzyme Inhibition: Picolinic acid-based compounds have been developed as inhibitors of key enzymes in cancer signaling pathways, such as protein kinases.

  • Metal Chelation: The chelation of essential metal ions like iron can disrupt cancer cell proliferation.[14]

While specific SARs are target-dependent, some general trends have been observed:

Position of SubstitutionType of SubstituentEffect on Anticancer ActivityReference
4-positionHalogens (e.g., Fluoro, Chloro)Often enhances activity[13]
5-positionBulky aromatic groupsCan improve binding affinity[13]
Carboxylic acidEsterification or AmidationModulates solubility and cell permeability[15]
Neuroprotective Effects

Picolinic acid is an endogenous metabolite in the brain and has been shown to possess neuroprotective properties.[3] Its derivatives are being investigated for the treatment of neurodegenerative diseases.

  • Antagonism of Excitotoxicity: Picolinic acid can block the neurotoxic effects of quinolinic acid, another tryptophan metabolite implicated in neuroinflammation.[16]

  • Modulation of Neurotransmitter Systems: Some derivatives have shown anticonvulsant activity, suggesting an interaction with neurotransmitter systems.[17]

  • Amide Derivatives: Conversion of the carboxylic acid to an amide can lead to potent anticonvulsant activity. The nature of the amine substituent is crucial for activity.[17]

  • Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Antimicrobial Activity

The picolinic acid scaffold is also a promising platform for the development of novel antimicrobial agents.[15][18]

  • Antibacterial Activity: Derivatives have shown activity against a range of bacteria, including drug-resistant strains. The mechanism is often related to the chelation of essential metal ions required for bacterial growth.[15][18]

  • Antiviral Activity: Picolinic acid itself has been reported to have broad-spectrum antiviral activity against enveloped viruses by inhibiting viral entry.[18]

  • Esterification: Esterification of the carboxylic acid can enhance antibacterial activity against Gram-positive bacteria.[15]

  • Substitution on the Pyridine Ring: The introduction of specific substituents, such as a 2,4-disubstitution pattern on a picolinamide, can impart selectivity against specific bacterial strains like Clostridioides difficile.[5]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of picolinic acid derivatives is a critical step in the drug discovery process. Standardized and robust assays are essential for obtaining reliable and reproducible data.

In Vitro Cytotoxicity Assessment: MTT and SRB Assays

The MTT and SRB assays are two commonly used colorimetric methods for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the picolinic acid derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

ADMET Properties and Drug-Likeness

For a picolinic acid derivative to be a successful drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

In Silico Prediction of ADMET Properties

In the early stages of drug discovery, computational tools are invaluable for predicting the ADMET properties of a large number of compounds, helping to prioritize candidates for further experimental evaluation.[19][20][21][22][23] Several online platforms and software packages are available for this purpose, such as SwissADME and admetSAR. These tools can predict a range of properties, including:

  • Absorption: Human intestinal absorption, Caco-2 permeability.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, carcinogenicity.

By analyzing these predicted properties, researchers can identify potential liabilities early in the drug discovery process and make informed decisions about which compounds to advance.

Picolinic Acid Derivatives in the Pipeline

The therapeutic potential of the picolinic acid scaffold is underscored by the number of its derivatives that have entered preclinical and clinical development.

  • Verubecestat: A BACE1 inhibitor for the treatment of Alzheimer's disease.[2]

  • Avoralstat: A plasma kallikrein inhibitor for the treatment of hereditary angioedema.[2]

  • Picolinic Acid Gel (PCL-016): A topical formulation that has shown efficacy in the treatment of acne vulgaris in a pilot study.[24]

Conclusion and Future Perspectives

The picolinic acid scaffold has firmly established itself as a cornerstone in medicinal chemistry and drug discovery. Its inherent properties as a metal chelator and a versatile synthetic template have enabled the development of a diverse range of bioactive molecules with potential applications in oncology, neurology, and infectious diseases. The continued exploration of the chemical space around this privileged scaffold, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and effective therapeutics in the years to come. The integration of computational tools for ADMET prediction and rational drug design will further accelerate the translation of promising picolinic acid derivatives from the laboratory to the clinic.

Visualizations

Diagrams

Synthesis_of_4_Aminopicolinic_Acid Picolinic_Acid_N_oxide Picolinic Acid N-oxide Nitration Nitration (H2SO4, HNO3) Picolinic_Acid_N_oxide->Nitration Nitropicolinic_Acid_N_oxide 4-Nitropicolinic Acid N-oxide Nitration->Nitropicolinic_Acid_N_oxide Reduction Reduction (H2, Pd/C) Nitropicolinic_Acid_N_oxide->Reduction Aminopicolinic_Acid 4-Aminopicolinic Acid Reduction->Aminopicolinic_Acid caption Synthetic pathway for 4-aminopicolinic acid.

Caption: Synthetic pathway for 4-aminopicolinic acid.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with picolinic acid derivatives A->B C Incubate for 48-72h B->C D Add MTT reagent C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H caption Workflow of the MTT cytotoxicity assay.

Caption: Workflow of the MTT cytotoxicity assay.

Picolinic_Acid_MOA cluster_0 Picolinic Acid Derivative cluster_1 Biological Targets & Mechanisms cluster_2 Therapeutic Outcomes PA Picolinic Acid Derivative Metalloenzyme Metalloenzyme Inhibition PA->Metalloenzyme Chelation Apoptosis Induction of Apoptosis PA->Apoptosis Neurotransmission Modulation of Neurotransmission PA->Neurotransmission Viral_Entry Inhibition of Viral Entry PA->Viral_Entry Anticancer Anticancer Effect Metalloenzyme->Anticancer Apoptosis->Anticancer Neuroprotection Neuroprotection Neurotransmission->Neuroprotection Antimicrobial Antimicrobial Effect Viral_Entry->Antimicrobial caption Mechanisms of action for picolinic acid derivatives.

Caption: Mechanisms of action for picolinic acid derivatives.

References

An In-depth Technical Guide to the Chelating Properties of 5-((tert-Butoxycarbonyl)amino)picolinic Acid with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chelating properties of 5-((tert-Butoxycarbonyl)amino)picolinic acid, a functionalized derivative of the well-known bidentate chelating agent, picolinic acid. This document is intended for researchers, scientists, and drug development professionals interested in the application of novel chelating agents. We will delve into the synthesis of this ligand, its anticipated coordination chemistry with various metal ions, and the instrumental techniques used for characterization. Furthermore, we will explore the potential impact of the 5-amino (Boc-protected) substituent on the stability and electronic properties of the resulting metal complexes, drawing comparisons with the parent 5-aminopicolinic acid.

Introduction: The Versatility of Picolinic Acid and its Derivatives as Chelating Agents

Picolinic acid (pyridine-2-carboxylic acid) is a naturally occurring organic compound that serves as a catabolite of the amino acid tryptophan.[1] Its inherent ability to form stable complexes with a wide array of metal ions has established it as a significant scaffold in coordination chemistry and has led to its exploration in various biomedical applications.[2] The chelating nature of picolinic acid arises from the proximate positioning of the pyridine nitrogen and the carboxylate oxygen, which act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal ion.[1]

The modification of the picolinic acid backbone with various functional groups allows for the fine-tuning of its chelating properties, including metal ion selectivity, complex stability, and pharmacokinetic profiles. These derivatives are being investigated for use as MRI contrast agents, radiopharmaceuticals, and therapeutic agents for diseases associated with metal ion imbalance.[2] This guide focuses on a specific derivative, this compound, to understand how the introduction of a bulky, electron-donating substituent at the 5-position influences its interaction with metal ions.

Synthesis of this compound

The synthesis of this compound typically starts from a commercially available precursor, such as 5-aminopicolinic acid. The tert-butoxycarbonyl (Boc) protecting group is introduced to the amino functionality.

General Synthetic Protocol

A general and robust method for the Boc-protection of 5-aminopicolinic acid is outlined below. This procedure is based on established methods for the protection of amino groups.

Materials:

  • 5-Aminopicolinic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • A suitable base (e.g., triethylamine, sodium bicarbonate)

  • An appropriate solvent system (e.g., a mixture of dioxane and water, or tetrahydrofuran)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or sodium sulfate (for drying)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-aminopicolinic acid in the chosen solvent system. The addition of a base is necessary to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Dissolve the residue in water and acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the carboxylic acid, causing the product to precipitate.

  • Extraction: Extract the aqueous solution with ethyl acetate.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a pure product.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 5-Aminopicolinic_Acid 5-Aminopicolinic Acid Reaction_Mixture Reaction Mixture (Stirring at RT) 5-Aminopicolinic_Acid->Reaction_Mixture Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction_Mixture Base_Solvent Base & Solvent Base_Solvent->Reaction_Mixture Solvent_Removal Solvent Removal Reaction_Mixture->Solvent_Removal Reaction Completion Acidification Acidification (pH 2-3) Solvent_Removal->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Drying_Evaporation Drying & Evaporation Extraction->Drying_Evaporation Purification Purification Drying_Evaporation->Purification Product This compound Purification->Product

Figure 1: General workflow for the synthesis of this compound.

Coordination Chemistry and Influence of the 5-Amino (Boc-protected) Substituent

The coordination of this compound with metal ions is expected to occur through the pyridine nitrogen and the carboxylate oxygen, forming a stable five-membered chelate ring, similar to the parent picolinic acid. However, the presence of the Boc-protected amino group at the 5-position is anticipated to modulate the electronic and steric properties of the ligand, thereby influencing the stability and characteristics of the resulting metal complexes.

Electronic Effects

The amino group is an electron-donating group. The tert-butoxycarbonyl group, while bulky, is also considered to be electron-donating through resonance. This increased electron density on the pyridine ring is expected to enhance the basicity of the pyridine nitrogen. A more basic nitrogen donor atom generally leads to the formation of more stable metal complexes. Computational studies on substituted picolinic acids have shown that electron-donating groups can increase the stability of the resulting metal complexes.[3]

Steric Effects

The tert-butoxycarbonyl group is sterically demanding. This bulkiness could potentially hinder the approach of the metal ion to the coordination site, especially if multiple ligands are to coordinate to the same metal center. This steric hindrance might influence the stoichiometry of the resulting complexes, possibly favoring the formation of 1:1 or 1:2 (metal:ligand) complexes over higher coordination numbers.

Experimental Characterization of Metal Chelation

A comprehensive understanding of the chelating properties of this compound requires a suite of analytical techniques to determine the stoichiometry, stability, and structure of the metal complexes.

UV-Vis Titration for Stoichiometry and Stability Constant Determination

UV-Vis spectroscopy is a powerful tool for studying the formation of metal complexes in solution. The coordination of a metal ion to the picolinic acid derivative will perturb the electronic structure of the ligand, leading to changes in its UV-Vis absorption spectrum. By systematically titrating a solution of the ligand with a metal ion solution and monitoring the changes in absorbance, one can determine the stoichiometry of the complex and calculate its stability constant.

Experimental Protocol: UV-Vis Titration

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the metal salt (e.g., CuSO₄, ZnCl₂, NiCl₂) of known concentrations in a suitable solvent (e.g., methanol, or a mixed aqueous-organic solvent system).

  • Titration Setup: Place a known volume and concentration of the ligand solution in a quartz cuvette.

  • Spectral Acquisition: Record the initial UV-Vis spectrum of the free ligand.

  • Titration: Add small, precise aliquots of the metal ion stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate.

  • Data Recording: Record the UV-Vis spectrum after each addition of the metal ion solution.

  • Data Analysis: Plot the change in absorbance at a specific wavelength (where the change is most significant) against the molar ratio of metal to ligand. The inflection point of this plot will indicate the stoichiometry of the complex. The stability constant can be determined by fitting the titration data to a suitable binding model using specialized software.

UVVisWorkflow Start Prepare Ligand and Metal Stock Solutions Ligand_in_Cuvette Place Ligand Solution in Cuvette Start->Ligand_in_Cuvette Initial_Spectrum Record Initial UV-Vis Spectrum Ligand_in_Cuvette->Initial_Spectrum Add_Metal Add Aliquot of Metal Solution Initial_Spectrum->Add_Metal Equilibrate Equilibrate Solution Add_Metal->Equilibrate Record_Spectrum Record UV-Vis Spectrum Equilibrate->Record_Spectrum Loop Repeat until Saturation Record_Spectrum->Loop Loop->Add_Metal No Data_Analysis Analyze Data: - Stoichiometry - Stability Constant Loop->Data_Analysis Yes End Results Data_Analysis->End

Figure 2: Workflow for UV-Vis titration to determine complex stoichiometry and stability.
Potentiometric Titration for Precise Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution. This technique involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The resulting titration curve can be analyzed to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides valuable insights into the structure of the metal-ligand complex in solution. Upon coordination to a metal ion, the chemical shifts of the protons and carbons of the ligand will change. The magnitude and direction of these changes can provide information about the binding site and the conformation of the complex. For paramagnetic metal ions, the effect on the NMR spectrum is more pronounced, leading to significant broadening and shifting of the signals, which can also be used to probe the metal-ligand interaction.

Anticipated Chelating Properties and Stability Constants

The electron-donating nature of the 5-amino (Boc-protected) group is expected to increase the stability of the metal complexes compared to unsubstituted picolinic acid. However, the steric bulk of the Boc group might counteract this electronic effect to some extent, particularly for smaller metal ions or in the formation of higher-order complexes.

Table 1: Predicted Relative Stability of Metal Complexes with Picolinic Acid Derivatives

LigandRelative Stability with Divalent Metal IonsKey Influencing Factors
Picolinic AcidBaselineBidentate chelation
5-Aminopicolinic AcidHigher than Picolinic AcidElectron-donating amino group increases ligand basicity
This compoundPotentially higher than Picolinic AcidElectron-donating effect of the Boc-amino group, potentially offset by steric hindrance

Applications in Drug Development and Research

The unique combination of a strong chelating moiety and a protected amino group makes this compound an attractive building block in several areas of research and drug development:

  • Bifunctional Chelators: The protected amino group can be deprotected to allow for conjugation to biomolecules such as peptides, antibodies, or nanoparticles. The resulting bifunctional chelator can be used to deliver metal ions (e.g., radioisotopes for imaging or therapy) to specific biological targets.

  • Prodrug Strategies: The Boc group can act as a temporary protecting group that is cleaved in vivo to release the active chelating agent. This can be a useful strategy for improving the pharmacokinetic properties of a drug.

  • Fundamental Coordination Chemistry Studies: The systematic study of the chelating properties of this and other substituted picolinic acids contributes to a deeper understanding of the factors that govern metal-ligand interactions.

Conclusion

This compound is a promising ligand with tunable chelating properties. The presence of the Boc-protected amino group at the 5-position is expected to enhance the stability of its metal complexes through electronic effects, although steric factors may also play a significant role. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its coordination chemistry. Further research into the specific stability constants and structural features of its metal complexes will be crucial for unlocking its full potential in various scientific and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-((tert-Butoxycarbonyl)amino)picolinic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Advanced Peptide Architectures

In the landscape of modern peptide science, the demand for molecules with enhanced stability, constrained conformations, and novel functionalities is ever-increasing. 5-((tert-Butoxycarbonyl)amino)picolinic acid emerges as a pivotal building block in Solid-Phase Peptide Synthesis (SPPS) to meet these challenges. Its unique bifunctional nature, featuring a carboxylic acid for amide bond formation and a Boc-protected amine on a rigid pyridine scaffold, allows for its strategic incorporation into peptide sequences. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent, covering its primary applications, mechanistic insights, and detailed experimental protocols.

The primary applications of this compound in SPPS are twofold:

  • As a Scaffold for Constrained and Cyclic Peptides: The rigid picolinic acid backbone can be used to induce specific turns and conformations within a peptide sequence, aiding in the synthesis of structurally defined peptidomimetics.[1][2]

  • As a Linker for Peptide-Drug Conjugates (PDCs): The exocyclic amine, once deprotected, serves as a versatile attachment point for various payloads, including small molecule drugs, imaging agents, or other biomolecules.[3][4]

This guide will focus on the incorporation of this compound as an internal residue within a peptide sequence using standard Fmoc/tBu chemistry.

Scientific Principles and Rationale

The successful integration of this compound into a growing peptide chain relies on the principles of orthogonal protection strategies inherent to Fmoc-based SPPS.[5][]

Orthogonal Protection Scheme

The synthesis strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection of the standard amino acids and the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the amine on the picolinic acid moiety. This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the Boc group on the picolinic acid or other acid-labile side-chain protecting groups.[]

Orthogonal_Protection cluster_cycle SPPS Cycle cluster_key Protecting Group Stability Peptide_Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Peptide_Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Fmoc_Deprotection->Coupling Exposes N-terminal amine Coupling->Fmoc_Deprotection Elongates peptide chain Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Coupling->Final_Cleavage After final coupling Final_Peptide Purified Peptide Final_Cleavage->Final_Peptide Fmoc Fmoc: Labile to Base Boc Boc/tBu: Labile to Acid Coupling_Workflow Start Deprotected Peptide-Resin Couple Add to Resin & Agitate (1-2h) Start->Couple Activate Activate Picolinic Acid (HATU/DIPEA in DMF) Activate->Couple Monitor Kaiser Test Couple->Monitor Monitor->Couple Positive (Blue) Recouple Wash Wash with DMF Monitor->Wash Negative (Yellow) End Ready for Next SPPS Cycle Wash->End

References

Application Notes and Protocols: 5-((tert-Butoxycarbonyl)amino)picolinic Acid as a Versatile Chemical Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Boc-Protected Picolinic Acid Linker

In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of efficacy, stability, and safety.[1][2][3] 5-((tert-Butoxycarbonyl)amino)picolinic acid emerges as a highly strategic linker precursor, offering a unique combination of features for the controlled and sequential assembly of complex bioconjugates.[4] This molecule incorporates a picolinic acid scaffold, which provides a rigid and defined spatial orientation, and a tert-Butoxycarbonyl (Boc)-protected amine, a cornerstone of modern chemical synthesis for its robust yet readily cleavable nature.[]

The picolinic acid core is not merely a spacer; its inherent chelating properties offer potential for the development of multimodal agents, for instance, by coordinating radiometals for theranostic applications.[6] The Boc protecting group, stable under a wide range of nucleophilic and basic conditions, allows for the selective activation of the carboxylic acid for conjugation to a payload molecule.[7] Subsequent, mild acidic deprotection unveils the amine functionality for a second, controlled conjugation step, typically to the antibody. This sequential approach is paramount for the synthesis of well-defined and homogenous ADCs, a critical quality attribute for therapeutic biologics.[8][9]

This technical guide provides an in-depth exploration of the application of this compound as a chemical linker, detailing the underlying principles, step-by-step experimental protocols, and methods for characterization.

Core Principles and Strategic Applications

The utility of this compound as a linker is rooted in the orthogonal reactivity of its functional groups. The carboxylic acid can be selectively activated for amide bond formation with an amine-containing payload, while the Boc-protected amine remains inert. Following this initial conjugation, the Boc group can be efficiently removed under acidic conditions to expose the amine for subsequent reaction, for example, with an activated ester on a monoclonal antibody.[4]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The primary application is in the construction of ADCs, where the linker bridges a potent cytotoxic payload to a tumor-targeting antibody.[1][2] The rigidity of the picolinic acid backbone may contribute to improved pharmacokinetic properties and reduced aggregation.[10]

  • PROTACs and Molecular Glues: The defined length and rigidity of the picolinic acid linker can be advantageous in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules where precise spatial orientation of the two binding moieties is critical for activity.

  • Fluorescent and Affinity Labeling: This linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins and other biomolecules for a variety of research applications.

Experimental Protocols

The following protocols provide a comprehensive workflow for the use of this compound in the synthesis of an Antibody-Drug Conjugate.

Part 1: Activation of the Linker and Conjugation to a Payload

This protocol describes the activation of the carboxylic acid of the linker and its subsequent conjugation to an amine-containing payload molecule (e.g., a cytotoxic drug).

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing payload molecule

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Activation of the Linker:

    • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC or EDC (1.1 eq) to the solution and stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the NHS ester.

  • Conjugation to the Payload:

    • In a separate flask, dissolve the amine-containing payload (1.0 eq) in anhydrous DMF.

    • Add TEA or DIPEA (2.0 eq) to the payload solution.

    • Slowly add the activated linker solution to the payload solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS for the formation of the linker-payload conjugate.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected linker-payload conjugate.

Causality Behind Experimental Choices:

  • The use of DCC/EDC and NHS is a standard and efficient method for activating carboxylic acids to form amine-reactive NHS esters, which readily react with primary amines on the payload.[]

  • The reaction is performed under anhydrous conditions to prevent hydrolysis of the activated ester.

  • The addition of a non-nucleophilic base like TEA or DIPEA is crucial to deprotonate the amine on the payload, enhancing its nucleophilicity for attack on the NHS ester.

Part 2: Deprotection of the Boc Group

This protocol details the removal of the Boc protecting group from the linker-payload conjugate to expose the primary amine.

Materials:

  • Boc-protected linker-payload conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Protocol:

  • Dissolve the Boc-protected linker-payload conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting product is the deprotected linker-payload conjugate as a TFA salt.

Causality Behind Experimental Choices:

  • TFA is a strong acid that effectively and cleanly cleaves the acid-labile Boc group, generating isobutylene and carbon dioxide as byproducts.[7]

  • The use of a scavenger such as triisopropylsilane (TIS) is recommended if the payload contains sensitive functional groups that could be affected by the carbocation generated during deprotection.

  • Co-evaporation with toluene is a standard procedure to azeotropically remove residual TFA, which can interfere with subsequent reactions.

Part 3: Conjugation to the Antibody

This protocol describes the conjugation of the deprotected linker-payload to a monoclonal antibody. This example utilizes the common method of targeting lysine residues.

Materials:

  • Deprotected linker-payload conjugate (TFA salt)

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)

  • Anhydrous DMF or DMSO

  • A suitable bioconjugation reagent for activating the antibody, if not pre-activated (e.g., an NHS-ester functionalized crosslinker). For this protocol, we assume the deprotected amine on the linker-payload will react with a pre-activated antibody.

Protocol:

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation-compatible buffer (e.g., PBS, pH 8.0) at a concentration of 5-10 mg/mL. Amine-free buffers are essential.[12]

  • Conjugation Reaction:

    • Dissolve the deprotected linker-payload conjugate in a minimal amount of anhydrous DMF or DMSO.

    • Add the linker-payload solution to the antibody solution at a molar ratio of 5-10 fold excess of the linker-payload to the antibody. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[8]

    • For purification of different drug-to-antibody ratio (DAR) species, hydrophobic interaction chromatography (HIC) can be employed.[13][14]

Causality Behind Experimental Choices:

  • A slightly basic pH (7.4-8.5) is used for lysine-based conjugation to ensure that a sufficient proportion of the lysine ε-amino groups are deprotonated and thus nucleophilic.[12]

  • A molar excess of the linker-payload is used to drive the reaction to completion and achieve the desired DAR.

  • Purification is critical to remove unconjugated payload, which can contribute to off-target toxicity, and to isolate the desired ADC species.[8]

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the final ADC is essential to ensure its quality, consistency, and therapeutic potential.

Parameter Method(s) Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody.[9][15]
Purity and Aggregation Size-Exclusion Chromatography (SEC)To assess the percentage of monomeric ADC and the presence of aggregates.[15]
Conjugation Site Peptide Mapping with LC-MS/MSTo identify the specific amino acid residues on the antibody where the linker-payload is attached.
In Vitro Potency Cell-based cytotoxicity assaysTo determine the biological activity of the ADC against target and non-target cell lines.[16]
Stability Incubation in plasma followed by analysis (e.g., ELISA, HIC)To assess the stability of the linker and the retention of the payload in a biological matrix.[16][17]

Visualization of Workflows and Structures

Chemical Structure of the Linker

Caption: Chemical structure of this compound.

General Workflow for ADC Synthesis

ADC_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_adc_synthesis ADC Synthesis and Purification Linker 5-Boc-aminopicolinic acid Activation Carboxylic Acid Activation (EDC/NHS) Linker->Activation Payload Amine-containing Payload Conjugation1 Amide Bond Formation Payload->Conjugation1 Activation->Conjugation1 Boc_Linker_Payload Boc-Linker-Payload Conjugation1->Boc_Linker_Payload Deprotection Boc Deprotection (TFA) Boc_Linker_Payload->Deprotection Amine_Linker_Payload Amine-Linker-Payload Deprotection->Amine_Linker_Payload Conjugation2 Conjugation to Antibody (e.g., Lysine residues) Amine_Linker_Payload->Conjugation2 Antibody Monoclonal Antibody Antibody->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC / HIC) Crude_ADC->Purification Final_ADC Characterized ADC Purification->Final_ADC

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and reproducible preparative High-Performance Liquid Chromatography (HPLC) method for the purification of 5-((tert-Butoxycarbonyl)amino)picolinic acid (Boc-5-APA).[1][2] This intermediate is crucial in the synthesis of various pharmaceutical compounds, demanding high purity. The described reversed-phase HPLC (RP-HPLC) method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with trifluoroacetic acid (TFA), to achieve excellent separation of the target compound from synthesis-related impurities. This guide provides a comprehensive protocol, from sample preparation to product isolation, and explains the scientific rationale behind the method's parameters, making it suitable for researchers, scientists, and professionals in drug development.[3][4]

Introduction

This compound, hereafter referred to as Boc-5-APA, is a key building block in modern organic and medicinal chemistry. The presence of a Boc-protected amine and a carboxylic acid on a pyridine scaffold makes it a versatile intermediate for constructing complex molecules, including active pharmaceutical ingredients (APIs).[5] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxic components into the final drug substance.

Preparative HPLC is a powerful technique for purifying pharmaceutical intermediates, offering high resolution and yielding products of the highest purity.[4][6] This note describes a systematic approach to the purification of Boc-5-APA using RP-HPLC, a method of choice for moderately polar to nonpolar compounds.[7]

Principles of the Purification Method

The purification strategy is based on the principles of reversed-phase chromatography, where the stationary phase is nonpolar (hydrophobic) and the mobile phase is polar.

  • Analyte Properties: Boc-5-APA possesses both hydrophobic (the tert-butoxycarbonyl group) and polar/ionizable characteristics (the carboxylic acid and the pyridine nitrogen). The bulky, nonpolar Boc group provides strong retention on a nonpolar stationary phase.

  • Stationary Phase Selection (C18): A C18 (octadecylsilyl) column is selected as the stationary phase. Its long alkyl chains offer a high degree of hydrophobicity, promoting strong interaction with the Boc group of the analyte. This allows for the use of a highly aqueous mobile phase at the beginning of the gradient to retain the compound while eluting more polar impurities.

  • Mobile Phase System:

    • Solvents: A mixture of water and acetonitrile (ACN) is used. Acetonitrile is a common organic modifier in RP-HPLC; its increasing concentration in the mobile phase weakens the analyte-stationary phase interaction, causing the analyte to elute.[8]

    • Mobile Phase Additive (Trifluoroacetic Acid - TFA): A low concentration (typically 0.1%) of TFA is added to both the aqueous and organic mobile phases.[9] TFA serves multiple critical functions:

      • pH Control: It maintains a low pH (around 2), which suppresses the ionization of the carboxylic acid group on Boc-5-APA. In its neutral form, the compound is more hydrophobic and retains more consistently on the C18 column, leading to sharper, more symmetrical peaks.

      • Ion Pairing: TFA acts as an ion-pairing agent.[9][10] It forms a neutral ion pair with the protonated pyridine nitrogen, further enhancing retention and improving peak shape by masking interactions with residual silanols on the silica-based packing material.[11]

      • Volatility: TFA is highly volatile, which simplifies the removal of the solvent from the collected fractions during product isolation.[12]

  • Gradient Elution: A gradient elution, where the concentration of acetonitrile is gradually increased over time, is employed.[7] This is essential for separating compounds with a wide range of polarities. The gradient starts with a high aqueous content to elute polar impurities, then the organic content is increased to elute the product, followed by a final high organic wash to remove strongly retained, nonpolar impurities.

Materials and Methods

Equipment and Reagents
ItemSpecifications
HPLC System Preparative HPLC system with gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
HPLC Column C18 silica-based column (e.g., 250 x 21.2 mm, 5 µm particle size). Column dimensions can be scaled based on the amount of material to be purified.
Solvent A HPLC-grade Water with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Solvent B HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) Trifluoroacetic Acid (TFA)
Sample Solvent 50:50 (v/v) Acetonitrile:Water or DMSO
Crude Sample Crude this compound
Other Volumetric flasks, pipettes, vials, rotary evaporator
HPLC Method Parameters

The following table outlines the starting parameters for the preparative HPLC method. These may require optimization based on the specific impurity profile of the crude material.

ParameterValue
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength 254 nm or 270 nm (Picolinic acid derivatives absorb UV light[13])
Column Temperature Ambient (or 30 °C for improved reproducibility)
Injection Volume 1-5 mL (dependent on sample concentration and column loading)
Gradient Program See Table below

Gradient Elution Program:

Time (min)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)Curve
0.0955Linear
5.0955Linear
35.0595Linear
40.0595Linear
41.0955Linear
45.0955Linear

Experimental Protocol

Step 1: Sample Preparation
  • Dissolve the crude Boc-5-APA in a minimal amount of a suitable solvent (e.g., 50:50 ACN:Water or DMSO). The concentration should be as high as possible without causing precipitation.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.

Step 2: System Equilibration

Equilibrate the HPLC column with the initial mobile phase conditions (95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved at the detection wavelength.

Step 3: Purification Run
  • Inject the filtered sample onto the equilibrated column.

  • Start the gradient program and the data acquisition.

  • Monitor the chromatogram in real-time. The product, Boc-5-APA, is expected to be a major peak.

  • Set the fraction collector to collect peaks based on a threshold signal or time windows determined from an initial analytical run. It is crucial to collect the main peak in multiple fractions to isolate the purest portions.

Step 4: Post-Purification Analysis
  • Analyze small aliquots of the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Pool the fractions that meet the required purity specification (e.g., >98%).

Step 5: Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the acetonitrile using a rotary evaporator at a moderate temperature (e.g., 30-40 °C).

  • Freeze the remaining aqueous solution (containing water, TFA, and the product).

  • Lyophilize (freeze-dry) the sample to remove water and residual TFA. This will yield the purified Boc-5-APA as a solid, often as a TFA salt.

  • Alternative: If the product is sufficiently insoluble in water, it may precipitate upon removal of the acetonitrile. The solid can then be collected by filtration, washed with cold water, and dried under vacuum.

Purification Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude Boc-5-APA dissolve Dissolve in Sample Solvent crude->dissolve filter_sample Filter (0.45 µm) dissolve->filter_sample inject Inject onto C18 Column filter_sample->inject gradient Run Gradient Elution inject->gradient detect UV Detection (254 nm) gradient->detect collect Collect Fractions detect->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool isolate Solvent Removal & Isolation (Rotovap & Lyophilization) pool->isolate pure_product Pure Boc-5-APA isolate->pure_product

Caption: Workflow for the preparative HPLC purification of Boc-5-APA.

Expected Results and Troubleshooting

  • Expected Chromatogram: The chromatogram should show a major peak corresponding to Boc-5-APA, well-resolved from earlier-eluting polar impurities and later-eluting nonpolar impurities (such as unreacted starting materials or byproducts).

  • Peak Tailing: If the product peak shows significant tailing, ensure the TFA concentration is sufficient (0.1%). Tailing can result from unwanted interactions between the basic pyridine nitrogen and acidic silanols on the column packing.[11]

  • Poor Resolution: If resolution is poor, consider decreasing the slope of the gradient (i.e., increasing the gradient time) or using a different organic modifier like methanol, which can alter selectivity.[8]

  • Column Overloading: Injecting too much sample can lead to broad, distorted peaks. If this occurs, reduce the sample concentration or injection volume. A good starting point for loading is typically 1-5% of the column's packing mass.

Conclusion

The described reversed-phase HPLC method provides an effective and reliable means for the purification of this compound. The use of a C18 column with a water/acetonitrile gradient modified with trifluoroacetic acid ensures high resolution and robust performance. This application note serves as a comprehensive guide for scientists to implement this purification strategy, enabling the production of high-purity material essential for pharmaceutical research and development.

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds Utilizing 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1][2] this compound, hereafter referred to as Boc-5-APic acid , has emerged as a highly strategic building block for the synthesis of diverse nitrogen-containing heterocycles.[3][4]

Its utility is rooted in its trifunctional nature:

  • A Carboxylic Acid (C2 Position): Serves as a primary handle for elaboration, most commonly through amide bond formation, allowing for the introduction of a wide array of chemical appendages.[5][6]

  • A Boc-Protected Amine (C5 Position): The tert-Butoxycarbonyl (Boc) group is a robust protecting group, stable under various reaction conditions (e.g., amide coupling, some cross-couplings), yet can be selectively and cleanly removed under acidic conditions. This unmasked amine is the key to subsequent intramolecular cyclization events.

  • A Pyridine Core: A privileged scaffold in medicinal chemistry that imparts specific physicochemical properties and provides a vector for molecular recognition.[3][4]

This unique arrangement allows for a powerful and modular synthetic strategy: Coupling, Deprotection, and Cyclization . This application note provides an in-depth guide to this strategy, complete with mechanistic insights and detailed, field-proven protocols for researchers engaged in drug development.

Core Synthetic Strategy: A Modular Approach to Heterocycle Synthesis

The primary synthetic pathway leveraging Boc-5-APic acid is a logical three-phase process. This modularity enables the rapid generation of compound libraries by varying the components at each stage.

G cluster_0 A Boc-5-APic Acid (Starting Material) C Phase 1: Amide Coupling (e.g., HATU, EDC) A->C B Amine Partner (R-NH2) B->C D Boc-Protected Intermediate C->D Forms stable amide E Phase 2: Acid-Mediated Boc Deprotection (e.g., TFA) D->E F Key Amino-Amide Intermediate E->F Unmasks amine G Phase 3: Intramolecular Cyclization F->G Forms new ring H Final Heterocyclic Compound G->H G A Step 1: Couple Boc-5-APic Acid with Ethyl Glycinate (Protocol 1) B Boc-Protected Amide Ester A->B C Step 2: Add TFA/DCM Stir at RT B->C D Boc Deprotection C->D E Amine Intermediate (in situ) D->E F Step 3: Add Base (e.g., DIPEA) Reflux E->F G Intramolecular Cyclization (Amine attacks Ester) F->G H Final Product: Dihydropyrido[4,3-d]pyrimidin-4-one G->H

References

Synthesis of novel PROTACs with 5-((tert-Butoxycarbonyl)amino)picolinic acid linkers

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Synthesis of Novel PROTACs Utilizing a Semi-Rigid 5-((tert-Butoxycarbonyl)amino)picolinic Acid Linker Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[3][4][5] The linker is a critical determinant of PROTAC efficacy, influencing the stability of the key ternary complex, physicochemical properties, and overall biological activity.[6][7][8] This guide details the rationale and provides robust protocols for the synthesis of novel PROTACs using this compound, a linker building block that offers a degree of conformational rigidity. This semi-rigid scaffold can pre-organize the PROTAC molecule, potentially reducing the entropic penalty of forming the productive POI-PROTAC-E3 ligase complex and leading to enhanced degradation potency.[2][9] We provide step-by-step methodologies for synthesis, purification, and characterization, aimed at equipping researchers with the tools to explore this promising chemical space.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

PROTAC technology leverages the cell's own machinery for protein homeostasis, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[1][3] The process is catalytic, with a single PROTAC molecule capable of facilitating the degradation of multiple POI molecules.[1][10]

The key steps are as follows:

  • Binding: The PROTAC, a heterobifunctional molecule, enters the cell and its two distinct ligands bind concurrently to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][11]

  • Ternary Complex Formation: This simultaneous binding brings the POI and the E3 ligase into close proximity, forming a crucial ternary complex.[1][5][12]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[11]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized as a substrate for degradation by the 26S proteasome.[5]

  • Recycling: The POI is degraded into small peptides, and the PROTAC molecule is released to engage another POI and E3 ligase, restarting the catalytic cycle.[1][12]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary->PROTAC Release & Recycle PolyUb_POI Poly-Ubiquitinated POI Ternary->PolyUb_POI Ubiquitination PolyUb_POI->Proteasome Recognition Synthesis_Workflow cluster_synthesis Convergent PROTAC Synthesis Linker Boc-NH-Picolinic Acid-COOH (Linker) Step1_Product Step 1: Amide Coupling (Boc-Linker-E3) Linker->Step1_Product E3_Ligand H₂N-E3 Ligand E3_Ligand->Step1_Product POI_Warhead HOOC-POI Warhead Final_PROTAC Step 3: Amide Coupling (Final PROTAC) POI_Warhead->Final_PROTAC Step2_Product H₂N-Linker-E3 Step1_Product->Step2_Product Step 2: Boc Deprotection (TFA/DCM) Step2_Product->Final_PROTAC Purify_Characterize Purification (HPLC) & Characterization (LC-MS, NMR) Final_PROTAC->Purify_Characterize Step 4

References

The Picolinamide Auxiliary in Sonogashira Coupling: A Guide to Directed C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is perpetual. The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes.[1] This guide delves into a specialized application of this reaction, leveraging picolinic acid derivatives, specifically picolinamide, as a directing group to achieve site-selective alkynylation. By explaining the causality behind experimental choices and providing detailed protocols, this document serves as a comprehensive resource for harnessing the power of directed Sonogashira couplings.

The Power of Direction: Picolinamide as a Coordinating Auxiliary

In traditional cross-coupling reactions, the reactivity of different C-X bonds (where X is a halide or triflate) dictates the site of reaction.[1] However, for the selective functionalization of specific C-H or C-X bonds in complex molecules, a more nuanced approach is required. Picolinic acid and its derivatives, such as picolinamide, have emerged as highly effective directing groups in transition-metal-catalyzed reactions.[2]

The efficacy of the picolinamide group stems from its ability to act as a bidentate ligand, coordinating to the palladium catalyst through both the pyridine nitrogen and the amide oxygen. This chelation effect brings the catalyst into close proximity to a specific C-H or C-X bond, typically at the ortho position of an aromatic ring, thereby facilitating selective oxidative addition at that site. This directed activation is the key to achieving regioselectivity that might be unattainable through conventional means.

The Catalytic Cycle: A Tale of Two Pathways

The Sonogashira coupling can proceed through two primary mechanistic pathways: a copper-co-catalyzed cycle and a copper-free cycle.[3] The choice between these pathways can influence reaction rates and the formation of side products, such as the homocoupling of alkynes (Glaser coupling).[4]

The Copper-Co-Catalyzed Sonogashira Coupling

The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[3]

Copper_Catalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation Cu_Acetylide Cu-C≡CR PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl CuX CuX Cu_Acetylide->CuX Base Base

Caption: Copper-co-catalyzed Sonogashira coupling cycle.

The Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed.[4] In the absence of a copper co-catalyst, the deprotonation of the terminal alkyne is facilitated by the palladium complex itself.[3]

Copper_Free_Sonogashira cluster_pd_free Copper-Free Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Alkyne_Complex [Ar-Pd(II)L(H-C≡CR)]⁺X⁻ PdII_Aryl->Pd_Alkyne_Complex Alkyne Coordination Pd_Acetylide Ar-Pd(II)L(C≡CR) Pd_Alkyne_Complex->Pd_Acetylide Deprotonation Pd_Acetylide->Pd0 Product Ar-C≡CR Pd_Acetylide->Product Reductive Elimination Base Base

Caption: Copper-free Sonogashira coupling cycle.

Experimental Protocols

The following protocols provide a starting point for conducting a Sonogashira coupling with a picolinamide-substituted aryl halide. As with any reaction, optimization of conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Picolinamide-substituted aryl halide≥95%VariousEnsure dryness and purity.
Terminal Alkyne≥98%VariousPurify by distillation if necessary.
PdCl₂(PPh₃)₂Catalyst gradeStrem, Sigma-AldrichStore under inert atmosphere.
Copper(I) Iodide (CuI)≥98%Strem, Sigma-AldrichUse a fresh bottle; can degrade over time.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Acros, Sigma-AldrichUse freshly distilled over CaH₂.
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)AnhydrousAcros, Sigma-AldrichDegas thoroughly before use.
Inert GasHigh purity Argon or Nitrogen------
Protocol 1: Copper-Co-Catalyzed Picolinamide-Directed Sonogashira Coupling

This protocol is a good starting point for most picolinamide-directed Sonogashira couplings, especially with less reactive aryl bromides.

Workflow:

Protocol_Workflow A 1. Assemble Schlenk flask with stir bar under inert gas. B 2. Add picolinamide-aryl halide, PdCl₂(PPh₃)₂, and CuI. A->B C 3. Add anhydrous, degassed solvent. B->C D 4. Add anhydrous amine base. C->D E 5. Add terminal alkyne dropwise. D->E F 6. Stir at room temperature or heat as needed. E->F G 7. Monitor reaction by TLC or LC-MS. F->G H 8. Quench, extract, and dry. G->H I 9. Purify by column chromatography. H->I

Caption: Workflow for Picolinamide-Directed Sonogashira Coupling.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the picolinamide-substituted aryl halide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.) under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF, to achieve a 0.1-0.2 M concentration of the aryl halide).

  • Add the anhydrous amine base (e.g., TEA or DIPEA, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the aryl halide.[2]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Picolinamide-Directed Sonogashira Coupling

This protocol is advantageous when alkyne homocoupling is a significant side reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the picolinamide-substituted aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 0.01-0.05 equiv.), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.) under a positive flow of inert gas.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane).

  • Add the terminal alkyne (1.2-1.5 equiv.).

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Poor quality reagents/solvents- Insufficient temperature- Low reactivity of aryl halide (Cl < Br < I)- Use fresh, high-purity catalyst and reagents.[2]- Ensure anhydrous and anaerobic conditions.[2]- Increase reaction temperature in increments.[5]- For aryl chlorides, consider more active catalyst systems (e.g., with bulky, electron-rich ligands).[3]
Formation of Palladium Black - Catalyst decomposition- Use fresh, high-purity reagents and solvents.[2]- Ensure thorough degassing of the solvent.[2]- Some solvents like THF may promote decomposition; consider alternatives like DMF or toluene.
Significant Alkyne Homocoupling (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Ensure rigorous anaerobic conditions.[2]- Switch to a copper-free protocol.[4]- Reduce the amount of CuI or add the alkyne slowly to the reaction mixture.
Dehalogenation of Starting Material - Presence of water or other protic sources- Use rigorously dried solvents and reagents.

Conclusion

The use of picolinamide as a directing group in Sonogashira coupling offers a sophisticated strategy for the regioselective synthesis of complex alkynylated molecules. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively implement this powerful technique. The protocols and troubleshooting guide provided herein serve as a robust starting point for the application of picolinamide-directed Sonogashira coupling in pharmaceutical and materials science research.

References

Metal complex synthesis and characterization using 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Metal Complex Synthesis and Characterization using 5-((tert-Butoxycarbonyl)amino)picolinic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of Functionalized Picolinates in Coordination Chemistry

Picolinic acid and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2] Their utility stems from the pyridine nitrogen and the adjacent carboxylate group, which together form a robust bidentate chelate.[3][4] The introduction of functional groups onto the pyridine ring, such as in This compound , dramatically expands the ligand's potential, transforming it into a sophisticated building block for advanced materials and therapeutic agents.

The tert-Butoxycarbonyl (Boc) protecting group serves a dual purpose: it enhances solubility in common organic solvents, simplifying synthesis and purification, and it masks a reactive amino group. This latent functionality can be deprotected under specific conditions, providing a site for subsequent conjugation to biomolecules, polymers, or surfaces. This strategic design makes metal complexes derived from this ligand particularly attractive for applications in targeted drug delivery, bio-imaging, and catalysis.[5][6]

This guide provides a comprehensive overview of the synthesis and detailed characterization of a representative metal (II) complex with this compound, offering both the procedural steps and the scientific rationale behind them.

Part 1: Synthesis of a [M(II)(Boc-apa)₂] Complex

The synthesis of a metal complex with this compound (hereafter abbreviated as HBoc-apa) typically involves the reaction of the deprotonated ligand with a suitable metal salt. The carboxylate group must be deprotonated to act as an effective coordinating agent, a process usually facilitated by a mild base. The resulting complex often adopts an octahedral geometry with a 1:2 metal-to-ligand stoichiometry, particularly with divalent transition metals.

Causality in Synthesis: Key Experimental Choices
  • Choice of Metal Salt: Metal acetates or chlorides are commonly used due to their good solubility in alcoholic solvents. The choice of counter-ion can influence the final product's crystallinity.

  • Solvent System: A mixture of methanol or ethanol and water is often ideal. The alcohol solubilizes the ligand, while water helps dissolve the metal salt.[7]

  • pH Control: The addition of a base (e.g., NaOH or Et₃N) is critical. It deprotonates the carboxylic acid (pKa ≈ 3-5), creating the picolinate anion which is a much stronger nucleophile for coordinating to the positively charged metal center.

  • Reaction Temperature: The reaction is typically performed at room temperature to slightly elevated temperatures (40-60 °C) to ensure complete reaction without decomposing the Boc-protecting group.

  • Isolation: The complex is often less soluble in the reaction medium than the starting materials, allowing for isolation by precipitation and filtration. Washing with cold solvent and diethyl ether removes unreacted starting materials and residual water, respectively.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Ligand Dissolve HBoc-apa in Methanol Base Add NaOH (aq) to deprotonate Ligand->Base Stir Reaction Combine Solutions Stir at 50°C, 4h Base->Reaction Metal Dissolve M(OAc)₂ in Water Metal->Reaction Precipitate Cool to RT Collect Precipitate Reaction->Precipitate Wash Wash with H₂O/MeOH Wash with Et₂O Precipitate->Wash Dry Dry under Vacuum Wash->Dry

Caption: General workflow for the synthesis of a metal(II) complex.

Detailed Protocol: Synthesis of [M(Boc-apa)₂]

Materials:

  • This compound (HBoc-apa) (1.0 mmol)

  • Metal(II) Acetate tetrahydrate (e.g., Zn(OAc)₂, Co(OAc)₂) (0.5 mmol)

  • Sodium Hydroxide (1.0 mmol)

  • Methanol (20 mL)

  • Deionized Water (10 mL)

  • Diethyl Ether (15 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of HBoc-apa in 15 mL of methanol with stirring.

  • In a separate beaker, dissolve 1.0 mmol of NaOH in 5 mL of deionized water. Add this solution dropwise to the ligand solution to form the sodium picolinate in situ.

  • In another beaker, dissolve 0.5 mmol of the Metal(II) Acetate salt in 5 mL of deionized water.

  • Add the metal salt solution dropwise to the stirring ligand solution. A precipitate may begin to form immediately.

  • Attach a condenser to the flask and heat the reaction mixture to 50°C for 4 hours.

  • Allow the mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid sequentially with 5 mL of a cold 1:1 water/methanol mixture, followed by 15 mL of diethyl ether.

  • Dry the resulting solid under vacuum at 60°C for 12 hours to yield the final complex.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized complex requires a multi-technique approach. Each method provides a unique piece of the structural puzzle.[8]

Characterization Workflow```dot

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_composition Compositional Analysis cluster_structure Structural Elucidation Complex Synthesized Complex IR FT-IR (Coordination Mode) Complex->IR NMR ¹H & ¹³C NMR (Ligand Environment) Complex->NMR UV UV-Vis (Electronic Transitions) Complex->UV MS ESI-MS (Molecular Weight) Complex->MS EA Elemental Analysis (Purity & Stoichiometry) Complex->EA XRD X-Ray Diffraction (3D Structure) Complex->XRD

Caption: Bidentate chelation of two Boc-apa ligands to a metal center.

Conclusion and Future Directions

The successful synthesis and rigorous characterization of metal complexes using this compound lay the groundwork for numerous applications. The protocols and analytical logic detailed here provide a self-validating framework for researchers to confidently produce and verify these valuable coordination compounds.

The true potential of these complexes is often realized in a subsequent step: the deprotection of the Boc group to reveal the free amine. This primary amine serves as a powerful synthetic handle for:

  • Bioconjugation: Covalent attachment to proteins, peptides, or antibodies for targeted delivery of therapeutic or diagnostic metal ions.

  • Surface Functionalization: Immobilization onto solid supports for heterogeneous catalysis or sensing applications.

  • Polymerization: Incorporation into metal-organic frameworks (MOFs) or coordination polymers to create materials with tailored electronic or porous properties.

By mastering the synthesis and characterization of the foundational complex, scientists are well-equipped to explore these exciting and impactful future directions.

References

Troubleshooting & Optimization

How to prevent racemization when coupling chiral amines to 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization when Coupling Chiral Amines to 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical purity during the critical amide bond formation between chiral amines and this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the chiral integrity of your target molecules.

Introduction: The Challenge of Racemization

In the synthesis of pharmaceuticals and other bioactive molecules, the three-dimensional arrangement of atoms is paramount to a compound's efficacy and safety. The coupling of a chiral amine to a carboxylic acid, such as this compound, is a fundamental transformation. However, this reaction is often plagued by racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers. This loss of stereochemical information can lead to a significant decrease in the desired biological activity and can introduce impurities that are difficult to separate.

Racemization during amide bond formation typically occurs through the activation of the carboxylic acid.[1] The activated intermediate can, under certain conditions, lead to the abstraction of the alpha-proton (α-proton) on the adjacent carbon atom of the chiral amine, resulting in a planar, achiral intermediate. Subsequent reaction with the amine can then occur from either face, leading to a mixture of stereoisomers.[2][3] Understanding and controlling the factors that influence this process is key to successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during amide coupling?

A1: The most common pathway for racemization is through the formation of an oxazolone (or azlactone) intermediate.[3] This occurs when the activated carboxylic acid cyclizes. The α-proton of the oxazolone is significantly more acidic and can be easily removed by a base, leading to a planar, achiral intermediate that readily racemizes.[3] Another mechanism is the direct enolization of the activated carboxylic acid, also facilitated by a base.

Q2: Which factors have the most significant impact on the extent of racemization?

A2: Several factors can influence the degree of racemization, including the choice of coupling reagent, the presence and nature of additives, the type and amount of base used, the solvent, and the reaction temperature.[1][4]

Q3: Are certain chiral amines more susceptible to racemization?

A3: Yes, the structure of the chiral amine can play a role. Amines with electron-withdrawing groups near the chiral center or those with increased steric hindrance may be more prone to racemization under certain conditions.

Q4: How does this compound itself influence racemization?

A4: The electronic nature of the picolinic acid ring system can influence the reactivity of the activated carboxylic acid. While not extensively reported to be exceptionally prone to causing racemization, standard precautions should always be taken. The Boc-protecting group on the amino functionality is a urethane-type group, which is known to reduce the tendency for oxazolone formation compared to acyl-type protecting groups.[5]

Troubleshooting Guide: Minimizing Racemization

This section provides a systematic approach to troubleshooting and optimizing your coupling reaction to preserve the stereochemical integrity of your chiral amine.

Issue 1: High Levels of Epimerization Detected Post-Coupling

Possible Cause: Inappropriate choice of coupling reagent.

Solution: The selection of the coupling reagent is critical. Reagents are broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents can lead to significant racemization if used alone.[6] They form a highly reactive O-acylisourea intermediate which is prone to oxazolone formation.

  • Onium Salts (e.g., HBTU, HATU, HCTU, TBTU): These are generally considered safer options in terms of minimizing racemization.[6] HATU, in particular, is often recommended for challenging couplings as it reacts quickly and can suppress racemization.[6][7]

  • Phosphonium Salts (e.g., BOP, PyBOP): These are also effective at reducing racemization.[6] However, BOP produces a carcinogenic byproduct (hexamethylphosphoramide) and should be handled with appropriate caution.[6]

Recommendation: If you are observing high levels of racemization with a carbodiimide, switch to a uronium/aminium salt like HATU or HCTU.

Possible Cause: Lack of or inappropriate choice of additive.

Solution: Additives are crucial, especially when using carbodiimides, as they form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate.[2][8]

  • HOBt (1-Hydroxybenzotriazole): The classic and widely used additive that effectively suppresses racemization.[9][10]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both suppressing racemization and accelerating the coupling reaction.[10][11] The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation that stabilizes the active ester.[12]

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate): A non-explosive and highly effective alternative to HOBt and HOAt.[2]

Recommendation: Always use an additive with carbodiimide coupling reagents. For challenging couplings, HOAt or OxymaPure® are preferred.

Possible Cause: Use of a strong, unhindered base.

Solution: The base plays a dual role: it deprotonates the amine salt (if applicable) and can also abstract the α-proton, leading to racemization. The strength and steric hindrance of the base are key considerations.[1]

  • DIPEA (N,N-Diisopropylethylamine): A strong, moderately hindered base that is widely used but can promote racemization.

  • NMM (N-Methylmorpholine): A weaker base than DIPEA, often resulting in lower levels of racemization.[2]

  • 2,4,6-Collidine: A sterically hindered and weaker base that is often the best choice for minimizing racemization.[13]

Recommendation: If racemization is an issue, switch from DIPEA to a weaker or more sterically hindered base like NMM or 2,4,6-collidine. Use the minimum necessary amount of base.[1][4]

Possible Cause: Elevated reaction temperature.

Solution: Higher temperatures increase the rate of most reactions, including the pathways that lead to racemization.[14][15]

Recommendation: Perform the coupling reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.[4] For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

Possible Cause: Inappropriate solvent choice.

Solution: The polarity of the solvent can influence the reaction rate and the stability of intermediates.

  • DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone): These are common polar aprotic solvents for coupling reactions.

  • DCM (Dichloromethane): A less polar solvent that can sometimes reduce racemization.[4]

Recommendation: While solvent choice is often dictated by solubility, consider testing a less polar solvent like DCM or a mixture of DCM/DMF if racemization persists.[4]

Comparative Summary of Coupling Conditions

FactorHigh Racemization RiskLow Racemization RiskRationale
Coupling Reagent Carbodiimides (DCC, DIC, EDC) aloneUronium/Aminium salts (HATU, HCTU), Phosphonium salts (PyBOP)Onium salts form more stable active esters, reducing the lifetime of intermediates prone to racemization.[6]
Additive NoneHOAt, OxymaPure®, HOBtAdditives form active esters that are less susceptible to racemization than the initial activated species.[8]
Base DIPEA, Triethylamine (TEA)2,4,6-Collidine, N-Methylmorpholine (NMM)Weaker and more sterically hindered bases are less likely to abstract the α-proton.[1]
Temperature > Room Temperature0 °C to Room TemperatureLower temperatures decrease the rate of racemization.[4]
Solvent Highly Polar (e.g., neat DMF)Less Polar (e.g., DCM) or mixturesSolvent can influence the stability of the oxazolone intermediate.[4]

Optimized Experimental Protocols

The following protocols are designed to minimize racemization during the coupling of a chiral amine to this compound.

Protocol 1: HATU-Mediated Coupling (Recommended for Sensitive Substrates)

This protocol utilizes a uronium salt-based coupling reagent known for its efficiency and low racemization potential.[16]

Materials:

  • This compound (1.0 eq)

  • Chiral amine (1.1 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU to the solution and stir for 5 minutes.

  • In a separate flask, dissolve the chiral amine in a minimal amount of the same anhydrous solvent.

  • Add the chiral amine solution to the reaction mixture, followed by the dropwise addition of 2,4,6-collidine or NMM.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOAt-Mediated Coupling (Cost-Effective Alternative)

This protocol uses a common carbodiimide in conjunction with a highly effective racemization suppressant.

Materials:

  • This compound (1.0 eq)

  • Chiral amine hydrochloride salt (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1.2 eq)

  • N-Methylmorpholine (NMM) (2.2 eq)

  • Anhydrous DMF

Procedure:

  • To a stirred solution of this compound, chiral amine hydrochloride salt, and HOAt in anhydrous DMF at 0 °C, add NMM.

  • Stir for 5 minutes, then add EDC·HCl in one portion.

  • Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1.

Visualizing the Racemization Mechanism and Mitigation Strategy

Caption: Comparison of high vs. low racemization pathways in amide coupling.

References

Troubleshooting incomplete conversions in 5-((tert-Butoxycarbonyl)amino)picolinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 5-((tert-Butoxycarbonyl)amino)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding common transformations of this versatile building block.

I. Overview of Reactivity

This compound is a trifunctional molecule featuring a carboxylic acid, a Boc-protected amine, and a pyridine ring. This unique combination allows for a variety of subsequent chemical modifications, primarily centered around three key reaction types:

  • Amide Bond Formation: The carboxylic acid at the 2-position is readily coupled with a wide range of amines to form the corresponding picolinamide derivatives.

  • Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine at the 5-position can be removed under acidic conditions to liberate the free amine, which can then be used in subsequent reactions.

  • Cross-Coupling Reactions: While not directly reactive in its current form, the pyridine ring can be functionalized prior to or after modification of the other two groups to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

This guide will address common issues and provide troubleshooting strategies for each of these key reaction types.

II. Troubleshooting Amide Bond Formation

The formation of an amide bond is one of the most common reactions performed with this compound.[1] However, incomplete conversions or the formation of side products can occur.

FAQ 1: My amide coupling reaction is showing low or no product yield. What are the common causes?

Several factors can lead to poor yields in amide coupling reactions. These often revolve around inefficient activation of the carboxylic acid, issues with the amine coupling partner, or suboptimal reaction conditions.[2]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. If the coupling reagent is not effective or used in stoichiometric insufficiency, the reaction will not proceed to completion.[2]

  • Steric Hindrance: Bulky substituents on either the picolinic acid or the amine can physically impede the reaction, leading to slow or incomplete coupling.[2][3]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the outcome of the reaction.[2]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting material. It is critical to use anhydrous solvents and reagents.[2]

Troubleshooting Guide for Low Amide Coupling Yield
Potential Cause Troubleshooting Step Rationale
Inefficient Carboxylic Acid Activation 1. Increase the equivalents of the coupling reagent (e.g., HATU, HBTU) to 1.1-1.5 equivalents. 2. Consider switching to a more potent coupling reagent like COMU or T3P.[4] 3. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[2]Ensures complete conversion of the carboxylic acid to the active ester intermediate, making it more susceptible to nucleophilic attack.
Steric Hindrance 1. Increase the reaction temperature (e.g., from room temperature to 40-50 °C). 2. Prolong the reaction time and monitor by TLC or LC-MS. 3. Consider using a less sterically hindered coupling reagent.Provides the necessary energy to overcome the activation barrier imposed by steric hindrance.
Suboptimal Solvent 1. Switch to a more polar aprotic solvent like DMF or NMP. 2. Ensure the solvent is anhydrous.Can improve the solubility of the reactants and intermediates, facilitating the reaction.
Presence of Water 1. Use freshly distilled, anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Handle hygroscopic reagents in a glove box or under an inert atmosphere.Prevents the hydrolysis of the activated carboxylic acid intermediate.

Protocol 1: General Procedure for Amide Coupling using HATU [2]

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

FAQ 2: I am observing an unexpected chlorinated side product in my amide coupling reaction. What is the cause?

The formation of a chlorinated picolinamide derivative has been observed when using thionyl chloride (SOCl₂) to generate the acyl chloride in situ.[5]

Solution: Avoid using thionyl chloride for the activation of the carboxylic acid. Instead, opt for standard amide coupling reagents like HATU, HBTU, or EDC in combination with an additive like HOBt or OxymaPure.[2] These reagents do not introduce a source of chlorine into the reaction mixture.

III. Troubleshooting Boc-Deprotection

The removal of the Boc protecting group is a common step to unmask the amine for further functionalization.

FAQ 3: My Boc-deprotection reaction is incomplete or leading to side products. What are the common issues?
  • Insufficient Acid: The Boc group is cleaved under acidic conditions.[6] If the acid is too weak or used in insufficient quantity, the deprotection will be incomplete.

  • Alkylation of Nucleophiles: The cleavage of the Boc group generates a tert-butyl cation (t-Bu⁺).[7] This electrophile can be trapped by nucleophilic sites on the substrate or product, leading to unwanted t-butylation side products. Electron-rich aromatic rings are particularly susceptible to this side reaction.[7]

  • Acid-Labile Functional Groups: If other acid-sensitive groups are present in the molecule, they may also be cleaved or degraded under the reaction conditions.[8][9]

Troubleshooting Guide for Boc-Deprotection
Potential Cause Troubleshooting Step Rationale
Incomplete Deprotection 1. Increase the concentration of the acid (e.g., use 20-50% TFA in DCM).[8] 2. Switch to a stronger acid system like 4M HCl in dioxane.[8] 3. Increase the reaction time and monitor by TLC or LC-MS.Ensures a sufficiently low pH to drive the acid-catalyzed cleavage of the Boc group to completion.
t-Butylation Side Products 1. Add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[7]The scavenger is more nucleophilic than the substrate and will preferentially react with the t-butyl cation, preventing alkylation of the desired product.
Degradation of Acid-Labile Groups 1. Use milder acidic conditions (e.g., 10% TFA in DCM at 0 °C). 2. Consider alternative, milder deprotection methods such as using TMSI in DCM with a solid bicarbonate base to maintain neutral pH.[8]Minimizes the exposure of sensitive functional groups to harsh acidic conditions.

Protocol 2: Standard Boc-Deprotection using TFA [6]

  • Dissolve the Boc-protected substrate (1.0 equivalent) in dichloromethane (DCM).

  • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate with a solvent like toluene to ensure complete removal of residual acid.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base during workup.

IV. Troubleshooting Suzuki-Miyaura Cross-Coupling

While this compound itself is not typically used directly in Suzuki couplings, its derivatives (e.g., after conversion to a halide) are valuable substrates.

FAQ 4: My Suzuki coupling reaction with a derivative of this compound is not working well. What could be the problem?
  • Catalyst Inefficiency: The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling.[10]

  • Poor Solubility: The starting materials, particularly heteroaromatic compounds, may have poor solubility in common reaction solvents, leading to a sluggish or incomplete reaction.[11]

  • Base Incompatibility: The choice of base can significantly impact the reaction rate and yield.

  • Deborylation: The boronic acid coupling partner can degrade over time, especially at elevated temperatures, in a process called deborylation.[11]

Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Step Rationale
Catalyst Inefficiency 1. Screen different palladium catalysts. For heteroaromatic couplings, catalysts like Pd(dppf)Cl₂ are often effective.[10] 2. Ensure the catalyst is not deactivated by impurities in the starting materials or solvents.The electronic and steric properties of the catalyst and ligand play a key role in the efficiency of the catalytic cycle.
Poor Solubility 1. Switch to a higher-boiling point solvent like DMF, dioxane, or toluene to allow for higher reaction temperatures.[11] 2. Consider using a co-solvent system, such as toluene/water or DME/water.Increased temperature and the use of appropriate solvents can improve the solubility of the reactants.
Base Incompatibility 1. Screen different bases. K₂CO₃ and K₃PO₄ are commonly used and effective bases for Suzuki couplings.[1]The base plays a critical role in the transmetalation step of the catalytic cycle.
Deborylation of Boronic Acid 1. Use a slight excess (1.1-1.5 equivalents) of the boronic acid. 2. Add the boronic acid in portions throughout the reaction. 3. Avoid unnecessarily long reaction times at high temperatures.Compensates for the degradation of the boronic acid over the course of the reaction.

V. Analytical Monitoring of Reactions

Careful monitoring of reaction progress is essential for successful optimization and troubleshooting.

FAQ 5: What are the best methods to monitor the progress of my reactions?

The most common and effective methods for monitoring reactions of this compound and its derivatives are:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of products. It is particularly useful for reactions that involve a significant change in polarity.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts. It is highly sensitive and has excellent resolving power.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This is extremely useful for identifying products, intermediates, and side products in complex reaction mixtures.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and quantitative analysis of the reaction mixture by taking aliquots at different time points.[13]

VI. Visual Workflows and Diagrams

General Troubleshooting Workflow for Incomplete Conversions

G cluster_amide Amide Coupling cluster_boc Boc Deprotection cluster_suzuki Suzuki Coupling start Incomplete Conversion Observed check_sm Confirm Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) check_reagents->check_conditions optimize Systematic Optimization check_conditions->optimize amide_coupling Change Coupling Reagent optimize->amide_coupling If Amide boc_acid Increase Acid Strength/Conc. optimize->boc_acid If Boc suzuki_catalyst Screen Catalyst/Ligand optimize->suzuki_catalyst If Suzuki amide_temp Increase Temperature amide_coupling->amide_temp boc_scavenger Add Scavenger boc_acid->boc_scavenger suzuki_solvent Change Solvent System suzuki_catalyst->suzuki_solvent

Caption: A decision tree for troubleshooting incomplete reactions.

Mechanism of Boc-Deprotection and Side Reaction

G BocNHR Boc-NH-R Protonated_Boc Boc-N+H₂-R BocNHR->Protonated_Boc + H⁺ H_plus H+ Carbamic_Acid HOOC-NH₂-R Protonated_Boc->Carbamic_Acid tBu_cation t-Bu⁺ Protonated_Boc->tBu_cation Loss of t-Bu⁺ Amine_Product H₃N⁺-R Carbamic_Acid->Amine_Product - CO₂ Scavenged_tBu Scavenger-tBu tBu_cation->Scavenged_tBu Desired Path Side_Product tBu-Ar-H tBu_cation->Side_Product Side Reaction CO2 CO₂ Scavenger Scavenger (e.g., TES) Substrate Substrate/Product (Ar-H)

Caption: Boc-deprotection showing the formation of the t-butyl cation and its subsequent quenching or side reaction.

VII. References

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Benchchem.

  • Picolinic acid. Wikipedia.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

  • Synthesis of picolinic acid derivative 84. ResearchGate.

  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.

  • amide coupling help. Reddit.

  • Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. Benchchem.

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

References

Technical Support Center: Purification of 5-((tert-Butoxycarbonyl)amino)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-((tert-Butoxycarbonyl)amino)picolinic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve even the most complex purification challenges.

The unique structure of these molecules—possessing an acidic carboxylic acid, a basic pyridine nitrogen, and a bulky, acid-labile Boc protecting group—presents a distinct set of purification hurdles. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My final product is a persistent oil or wax and refuses to crystallize. What's happening and how can I solidify it?

A1: The inability to crystallize is a frequent issue with Boc-protected amino acids, often due to residual solvents, minor impurities inhibiting lattice formation, or the inherent amorphous nature of the compound.[1][2]

  • Underlying Cause: The bulky, flexible tert-butoxycarbonyl (Boc) group can disrupt the molecular packing required for crystallization. Furthermore, the amphoteric nature of the picolinic acid moiety can lead to complex intermolecular interactions that favor an amorphous state. Impurities, even at low levels, can act as "crystal poisons."

  • Solutions:

    • Rigorous Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C) if the compound is stable, to eliminate residual solvents that can plasticize the product.[1]

    • Solvent Trituration/Pulping: This is a highly effective technique for inducing crystallization. After evaporating the bulk solvent, add a non-polar or weakly polar solvent in which your product is insoluble (e.g., diethyl ether, hexane, or pentane) and stir or sonicate the mixture vigorously.[2] This process, sometimes called "pulping," washes away soluble impurities and provides the mechanical energy needed to induce nucleation.[3][4]

    • Precipitation by pH Adjustment: If your compound is soluble in an aqueous base (like saturated NaHCO₃), you can attempt to precipitate it by slowly acidifying the solution with a mild acid (e.g., 1M HCl or citric acid) to its isoelectric point, where it has minimum solubility.[2] Be cautious to avoid overly acidic conditions that could cleave the Boc group.

    • Seed Crystal Introduction: If you have a small amount of solid material from a previous batch, adding a "seed crystal" to a supersaturated solution of your oily product can initiate crystallization.[3][4]

    • Solvent Diffusion: Dissolve your oily product in a small amount of a good solvent (e.g., dichloromethane or THF). Place this vial inside a larger, sealed container with a poor solvent (e.g., pentane or ether). The vapor of the poor solvent will slowly diffuse into the solution, gradually reducing the solubility of your product and promoting the growth of high-quality crystals.[1]

Q2: I'm experiencing significant loss of my Boc protecting group during silica gel chromatography. Why is this happening and how can I prevent it?

A2: The Boc group is notoriously sensitive to acid, and standard silica gel is inherently acidic (pH ≈ 4-5). This acidity is often sufficient to cause partial or complete deprotection of your compound during the extended contact time of column chromatography.

  • Underlying Cause: The mechanism involves protonation of the Boc carbonyl oxygen by the acidic silanol groups on the silica surface. This is followed by the elimination of a stable tert-butyl cation, which decomposes into isobutene and a proton, regenerating the free amine.[5] This process is exacerbated if acidic mobile phase modifiers like trifluoroacetic acid (TFA) are used.[6]

  • Solutions:

    • Neutralize the Silica Gel: The most reliable solution is to use neutralized silica. This can be done by preparing a slurry of the silica gel in the desired mobile phase and adding a small amount of a non-nucleophilic base like triethylamine (TEA) or pyridine (~0.1-1% v/v) to the eluent system. This deactivates the acidic sites on the silica surface.

    • Use Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral alumina or C18-functionalized silica (for reverse-phase chromatography).

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the compound sit on the column for extended periods.

    • Avoid Acidic Additives: Do not use acidic modifiers like TFA or acetic acid in your mobile phase unless absolutely necessary for separation. If an acid is required to improve peak shape, use a weaker one like formic acid at a very low concentration.[6]

Q3: My product streaks badly on the TLC plate and gives broad peaks during column chromatography. How can I improve the peak shape?

A3: Streaking is typically caused by unfavorable interactions between your compound and the stationary phase, often due to the compound's dual acidic (carboxylic acid) and basic (pyridine nitrogen) nature.

  • Underlying Cause: The carboxylic acid can strongly and irreversibly bind to basic sites on the silica, while the basic pyridine nitrogen can interact strongly with acidic silanol groups. This leads to slow elution kinetics and tailing or streaking.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a polar, competitive modifier to the eluent.

      • For the Carboxylic Acid: Add a small amount of a weak acid like acetic acid or formic acid (~0.5-2% v/v). This protonates the pyridine nitrogen, but more importantly, it competes with your compound for binding sites on the silica and helps to elute it more cleanly.

      • For the Pyridine Nitrogen: Add a small amount of a base like triethylamine or pyridine (~0.5-2% v/v). This neutralizes the acidic silica sites.

    • Esterification: If the free carboxylic acid is the primary cause of streaking and is not required for the next synthetic step, consider temporarily converting it to an ester (e.g., a methyl or ethyl ester). This removes the acidic proton, leading to much cleaner chromatography. The ester can be hydrolyzed later if needed.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for flash chromatography of these derivatives?

A1: A good starting point is a gradient elution on neutralized silica gel. Begin with a less polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by adding methanol. The presence of both a hydrogen bond donor (methanol) and acceptor (ethyl acetate) can help in eluting these amphoteric molecules.

Table 1: Common TLC/Flash Chromatography Solvent Systems
Solvent System (v/v)PolarityComments
Dichloromethane / Methanol (98:2 to 90:10)Medium to HighExcellent general-purpose system. Add 0.5% TEA to prevent streaking.
Ethyl Acetate / Hexane (50:50 to 100:0)MediumGood for less polar derivatives. May require methanol as a third component.
Ethyl Acetate / Methanol / Acetic Acid (90:10:1)High (Acidic)Use if streaking is due to the pyridine nitrogen. Monitor for Boc deprotection.
Chloroform / Methanol / Ammonium Hydroxide (80:18:2)High (Basic)An alternative basic system for highly polar compounds.
Q2: I've tried trituration, but my compound remains an oil. What advanced crystallization techniques can I use?

A2: When simple methods fail, a systematic approach to recrystallization is necessary. The goal is to find a solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.

Table 2: Recrystallization Solvent Selection Guide
Solvent ClassExamplesUse For
Alcohols Methanol, Ethanol, IsopropanolGood for dissolving polar compounds. Often used as the "good" solvent in a binary system.
Esters Ethyl AcetateMedium polarity, good general-purpose solvent.
Ethers Diethyl Ether, MTBEUsed as a "poor" solvent to precipitate the product from a more polar solution.
Hydrocarbons Hexane, Heptane, TolueneNon-polar, primarily used as the "poor" solvent or for trituration.
Chlorinated Dichloromethane (DCM)Good for dissolving a wide range of compounds. Use with caution due to toxicity.
Aqueous Water, Water/Ethanol mixturesUseful if the compound has some water solubility, often leveraging pH changes.

A powerful technique is to use a binary solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate or ethanol) and then slowly add a "poor" hot solvent (e.g., hexane) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then allow the solution to cool slowly.

Q3: How should I assess the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid is a common method.[7] However, be aware that prolonged exposure to TFA can cause Boc deprotection in the collected fractions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying major impurities. The presence of the characteristic singlet for the nine tert-butyl protons around 1.5 ppm is a key indicator that the Boc group is intact.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative assessment and for checking for baseline impurities that might not be visible by other methods.[8]

Visualized Workflows and Mechanisms

To aid in your decision-making, the following diagrams illustrate a typical purification workflow and a key chemical mechanism.

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization / Trituration is_solid->recrystallize Yes is_oil Product is an oil/wax is_solid->is_oil No is_pure_solid Is it pure? recrystallize->is_pure_solid solid_done Purification Complete is_pure_solid->solid_done Yes column Perform Flash Column Chromatography (Neutralized Silica) is_pure_solid->column No is_oil->column fractions Combine Fractions column->fractions evaporate Evaporate Solvent fractions->evaporate is_pure_oil Is it pure? evaporate->is_pure_oil is_pure_oil->recrystallize No, solidifies on evap. oil_done Purification Complete is_pure_oil->oil_done Yes

Caption: Purification Strategy Decision Workflow.

Boc_Deprotection cluster_0 Acid-Catalyzed Boc Deprotection BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ (from Silica/TFA) CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid Slow tButyl (CH₃)₃C⁺ ProtonatedBoc->tButyl Elimination Amine R-NH₂ CarbamicAcid->Amine - CO₂ Isobutene CH₂=C(CH₃)₂ tButyl->Isobutene - H⁺

Caption: Mechanism of Acidic Boc-Group Cleavage.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Neutralized Silica

This protocol is designed to minimize Boc deprotection and improve peak shape.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add your starting mobile phase (e.g., 98:2 DCM/Methanol) to create a slurry. Add triethylamine (TEA) to constitute 0.5% of the total solvent volume (e.g., 2 mL of TEA for every 400 mL of eluent). Stir well.

  • Pack the Column: Pour the neutralized silica slurry into your column and allow it to pack under light pressure.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.

  • Load the Column: Carefully load your sample onto the top of the silica bed. If you pre-adsorbed the sample, load the dry powder.

  • Elute: Begin elution with your starting mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound. Remember to include 0.5% TEA in all your mobile phase mixtures.

  • Analyze Fractions: Use TLC to analyze the collected fractions to identify those containing your pure product.

Protocol 2: Inducing Crystallization by Solvent Trituration

This protocol is for converting a purified, oily product into a solid.

  • Evaporate Completely: Ensure your oily product is free of all chromatography solvents by placing it under high vacuum for several hours.

  • Add Anti-Solvent: Add a volume of a non-polar "anti-solvent" (e.g., cold diethyl ether or a 1:1 mixture of ether/hexane) sufficient to cover the oil.

  • Apply Mechanical Energy: Vigorously stir the mixture with a spatula, scraping the sides of the flask. Alternatively, place the flask in an ultrasonic bath. The oil will often turn into a cloudy suspension which then becomes a solid precipitate.

  • Stir and Cool: Continue stirring for 30-60 minutes. For maximum precipitation, you can place the flask in an ice bath or refrigerator for an additional 30 minutes.

  • Isolate the Solid: Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the solid on the filter with a small amount of the cold anti-solvent to remove any remaining soluble impurities. Dry the product under high vacuum.

References

Technical Support Center: Amide Couplings with Sterically Hindered Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated guide for navigating one of the more challenging motifs in modern synthesis: the formation of amide bonds with sterically hindered picolinic acids. The unique electronic and steric properties of these substrates often render standard coupling protocols ineffective, leading to frustratingly low yields and unwanted side reactions. This resource is designed to move beyond simple protocols, offering a diagnostic, problem-solving approach rooted in mechanistic understanding to empower you to select the optimal reaction strategy.

Frequently Asked Questions & Troubleshooting

Q1: Why are my amide coupling reactions with sterically hindered picolinic acids yielding poor results?

Answer: The difficulty arises from a combination of three primary factors:

  • Severe Steric Hindrance: The core challenge is the physical bulk around the carboxylic acid. Substituents at the C3 and C6 positions of the pyridine ring effectively shield the carboxyl group, obstructing the approach of both the coupling reagent for activation and the subsequent amine nucleophile.[1][2] This steric clash dramatically slows down the reaction rate.[3]

  • Reduced Electrophilicity: The pyridine nitrogen, being part of an aromatic system, influences the electronic nature of the carboxyl group. While it activates the ring to nucleophilic attack under certain conditions, it doesn't inherently make the carboxyl carbon significantly more electrophilic for amide coupling.

  • Intramolecular Interactions: The nitrogen atom of the picolinic acid can form an intramolecular hydrogen bond in its ground state, which can affect its reactivity profile and rotational barrier, further complicating the activation step.[4][5]

These factors mean that a simple "mix-and-stir" approach with common reagents like EDC/HOBt is often destined for failure. A successful strategy requires a highly reactive activated intermediate to overcome the high energy barrier of the reaction.

Q2: Which coupling reagents are most effective for these challenging substrates?

Answer: For sterically demanding couplings, you must employ more potent, modern coupling reagents. Standard carbodiimides like DCC and EDC often result in low yields.[2] The most successful reagent classes are:

  • Aminium/Uronium Salts: This class includes the widely used HATU , HBTU, and the newer COMU . They are known for generating highly reactive intermediates. Experimental evidence consistently shows that for difficult couplings, HATU is superior to HBTU.[6][7][8]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. PyAOP is particularly useful and can sometimes outperform even HATU in especially difficult cases, such as couplings involving N-methyl amino acids.[9]

  • Phosphonic Anhydrides: T3P® (Propylphosphonic Anhydride) is an exceptionally powerful and versatile reagent.[10] It excels in forming amides from hindered substrates under mild conditions, often with minimal epimerization and a simple, aqueous workup to remove the phosphate byproducts.[1][11][12]

  • Acyl Fluoride Precursors: Reagents that generate acyl fluorides in situ, such as TFFH or BTFFH , represent another excellent strategy.[13][14] Acyl fluorides are small yet highly reactive, minimizing steric hindrance between the coupling partners.[14][15]

The choice among these powerful reagents depends on factors like cost, desired reaction conditions, and the specific nature of your amine coupling partner.

Reagent Selection Guide

Q3: How do I choose between the top candidates like HATU, T3P®, or an acyl fluoride strategy?

Answer: This is the critical decision point. The following workflow and comparison table can guide your selection process.

G cluster_0 Problem Definition cluster_1 Primary Strategy cluster_2 Secondary / Alternative Strategy cluster_3 Optimization start Sterically Hindered Picolinic Acid Coupling strategy1 High-Potency Onium Salt: HATU start->strategy1 Default High-Yield Approach strategy2 Phosphonic Anhydride: T3P® start->strategy2 Green Chemistry / Easy Workup Focus strategy3 In Situ Acyl Fluoride: BTFFH / TFFH strategy1->strategy3 If HATU fails or side products observed optimize Optimize Conditions: - Elevate Temperature - Extend Reaction Time - Screen Bases (DIPEA, Collidine) strategy1->optimize If yield is still low strategy4 Alternative Onium Salt: COMU strategy2->strategy4 If T3P® is incompatible with other functionalities strategy2->optimize If reaction is sluggish

Caption: Reagent selection workflow for hindered picolinic acids.

ParameterHATUT3P®Acyl Fluoride (BTFFH)
Reactivity Very HighVery HighHigh to Very High
Mechanism Forms highly reactive OAt-ester intermediate.[7][8]Forms a mixed phosphonic anhydride intermediate.[16]Forms a small, highly reactive acyl fluoride.[14][15]
Typical Yield High to Very High (>90%)[7]High to Very High (>90%)[1][11]High to Very High (>90%)[15]
Epimerization Risk Low[6]Very Low[11]Low
Workup Standard aqueous quench and extraction. Byproducts can sometimes be difficult to separate.Simple aqueous wash removes water-soluble phosphate byproducts.[1]Requires careful quenching. Byproducts are generally easy to remove.
Best For The go-to, robust method for most difficult couplings.Processes where easy byproduct removal is critical (scale-up); sensitive substrates.Extremely hindered acid/amine pairs where even HATU may be too bulky.
Considerations Higher cost. HOAt is potentially explosive, though this is a low risk in lab use.[13]Often requires a tertiary amine base. Can be purchased as a solution in various solvents.[1]The fluorinating agent must be handled with care. The reaction is run in two stages (activation then amine addition).[3]
Q4: Can I just convert the picolinic acid to an acyl chloride?

Answer: While seemingly straightforward, this "classic" approach has significant drawbacks for picolinic acids.

  • Pros: Acyl chlorides are highly reactive and can sometimes overcome steric barriers. The conversion can be done with common reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[17]

  • Cons: The conditions required to form the acyl chloride can be harsh. With picolinic acid, using SOCl₂ has been shown to cause an undesirable side reaction: chlorination of the pyridine ring at the 4-position.[17][18][19] This leads to a mixture of products that can be difficult to separate. This method is generally not recommended unless modern coupling reagents have failed and the substrate is robust enough to tolerate the conditions.

Troubleshooting & Optimization

Q5: My coupling is still sluggish. How can I optimize the reaction conditions?

Answer: Even with a powerful coupling reagent, optimization is key.

  • Increase Temperature: Sterically hindered couplings often have a high activation energy.[2] Gently heating the reaction (e.g., to 40-60 °C) can dramatically increase the rate. Monitor carefully for potential side reactions or degradation.

  • Extend Reaction Time: These are not 1-hour reactions. Be prepared to let the coupling proceed for several hours, or even overnight (12-24 hours).[2] Use TLC or LC-MS to monitor the consumption of your starting materials.

  • Solvent Choice: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMF, NMP, or DCM.[3][20] Water is detrimental as it will hydrolyze your activated intermediate.[3]

  • Base Selection: The choice of a non-nucleophilic base is critical.

    • DIPEA (DIEA) is the most common choice.[3][6] Use 2-3 equivalents.

    • If you suspect the base is causing side reactions, consider a more hindered or weaker base like 2,4,6-collidine .[2]

Q6: I'm seeing significant epimerization. How can I prevent this?

Answer: Epimerization (loss of stereochemical integrity at a chiral center adjacent to the carboxyl group) is a major risk with highly activated intermediates.

  • Reagent Choice: T3P® and HATU are known for low levels of racemization.[6][11]

  • Additives: If using a carbodiimide like EDC is unavoidable, the addition of an agent like OxymaPure or HOAt is essential. They are superior to HOBt in suppressing racemization.[2][3]

  • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, starting the pre-activation step at 0 °C before allowing the reaction to warm to room temperature can mitigate epimerization.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU[3]
  • To a dry flask under an inert atmosphere (N₂ or Ar), add the sterically hindered picolinic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HATU (1.1 - 1.2 eq) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (2.5 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This forms the OAt-ester.

  • Add the amine (1.0 - 1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, the reaction may require heating (e.g., 50 °C) and extended time (4-24 h).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Activation Step cluster_1 Coupling Step picolinic_acid R-COOH (Picolinic Acid) oat_ester R-CO-OAt (Highly Reactive Intermediate) picolinic_acid->oat_ester Activation hatu HATU hatu->oat_ester base Base (DIPEA) base->oat_ester amide R-CO-NHR' (Final Amide Product) oat_ester->amide Nucleophilic Attack amine R'-NH2 (Amine) amine->amide hoat HOAt (Byproduct) amide->hoat releases

References

Optimizing solvent systems for improved reaction kinetics with 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-((tert-Butoxycarbonyl)amino)picolinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you optimize your reaction kinetics and achieve higher yields and purity. We understand the nuances of working with this valuable building block and have compiled this resource to address the specific challenges you may encounter.

Introduction: The Role of the Solvent System

The choice of solvent is paramount in any chemical transformation. It not only dictates the solubility of reactants but also profoundly influences reaction rates and even the course of the reaction by stabilizing or destabilizing transition states.[1] For a molecule like this compound, which possesses a carboxylic acid, a Boc-protected amine, and a pyridine ring, the solvent system can significantly impact the outcomes of common reactions such as amide couplings and esterifications. This guide will walk you through common issues and provide actionable solutions rooted in chemical principles.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is sluggish or stalling, resulting in low yield. How can I improve the reaction kinetics?

Answer:

Slow reaction kinetics in amide coupling are a common hurdle. Several factors related to the solvent system can be at play.

Potential Causes & Solutions:

  • Poor Solubility of Reactants: this compound, like many zwitterionic or polar molecules, may have limited solubility in less polar solvents. If your reactants are not fully dissolved, the reaction will be heterogeneous and slow.

    • Solution: Switch to a more polar aprotic solvent. While Dichloromethane (DCM) is frequently used, consider solvents with higher dissolving power like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) .[2] A mixture of solvents can also be effective. For instance, a small amount of DMSO in THF can significantly improve solubility.

  • Suboptimal Solvent Polarity for the Transition State: The transition state of an amide coupling reaction is often more polar than the starting materials. A polar solvent can stabilize this transition state, thereby lowering the activation energy and accelerating the reaction.

    • Solution: If you are using a nonpolar solvent like toluene or THF, switching to a more polar solvent such as Acetonitrile (ACN) or DMF can enhance the reaction rate. Be mindful that overly polar solvents can sometimes hinder the reaction by strongly solvating the amine nucleophile, so optimization is key.

  • Interference from the Solvent: Protic solvents (e.g., alcohols, water) will interfere with the coupling reaction by reacting with the activated carboxylic acid intermediate.

    • Solution: Always use anhydrous (dry) solvents for amide coupling reactions.[3] If your solvent has been opened multiple times, consider using a freshly opened bottle or drying it over molecular sieves.

Experimental Protocol: General HATU-Mediated Amide Coupling

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[4]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 2: I'm observing significant side product formation in my amide coupling reaction. Could the solvent be the culprit?

Answer:

Yes, the solvent can influence the formation of side products.

Potential Causes & Solutions:

  • Racemization: For chiral amines, racemization can be a significant issue, particularly with prolonged reaction times or elevated temperatures.

    • Solution: Using a non-polar solvent can sometimes suppress racemization by disfavoring the formation of the oxazolone intermediate responsible for epimerization. However, this may come at the cost of slower reaction rates. A good starting point is to use a polar aprotic solvent like DMF or ACN at a lower temperature (e.g., 0 °C) and to include an anti-racemization additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[3]

  • Formation of N-acylurea: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, consuming your starting material.

    • Solution: This is more of a reagent issue but can be exacerbated by slow reaction rates due to poor solvent choice. Switching to a more efficient solvent system that accelerates the desired reaction will minimize this side reaction. Additionally, using additives like HOBt can trap the O-acylisourea intermediate and prevent rearrangement.

Esterification Reactions

Question 3: My esterification of this compound is giving low yields. What solvent strategies can I employ?

Answer:

Esterification reactions are typically equilibrium-limited, so driving the reaction to completion is crucial.

Potential Causes & Solutions:

  • Presence of Water: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.

    • Solution: For Fischer esterification (acid-catalyzed), use a solvent that forms an azeotrope with water, such as toluene or hexane , in conjunction with a Dean-Stark apparatus to remove water as it is formed.[5]

  • Poor Solubility: Similar to amide coupling, if the starting materials are not fully soluble, the reaction will be inefficient.

    • Solution: For methods that do not require water removal by azeotropic distillation (e.g., using a coupling reagent like DCC), aprotic solvents like DCM , THF , or acetonitrile are suitable.[6] The choice will depend on the specific alcohol being used.

Experimental Protocol: Steglich Esterification

  • Dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM.[7]

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 0.5 N HCl) and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester, which can be further purified by chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving this compound?

Due to its polar nature, good solubility can be expected in polar aprotic solvents such as DMF , DMSO , and N-Methyl-2-pyrrolidone (NMP) . It may have moderate solubility in THF and acetonitrile , and lower solubility in less polar solvents like DCM and ethyl acetate . Protic solvents like methanol and ethanol can also be good solvents, but their reactivity may preclude their use in many reactions.

Q2: How does the Boc protecting group influence solvent choice?

The tert-butoxycarbonyl (Boc) group increases the lipophilicity of the molecule compared to the free amine, which can improve solubility in less polar organic solvents.[2] However, the overall polarity is still dominated by the carboxylic acid and the pyridine ring. The Boc group is stable under most neutral and basic conditions but is readily cleaved by strong acids.[8] Therefore, acidic solvents or protic solvents with strong acid catalysts should be used with caution if the Boc group needs to remain intact.

Q3: Can the pyridine nitrogen in this compound interfere with reactions?

Yes, the pyridine nitrogen is basic and can be protonated under acidic conditions. This can affect the solubility and reactivity of the molecule. In amide coupling reactions, it is generally not reactive enough to compete with the primary or secondary amine nucleophile. However, its presence can influence the conformation of the molecule and potentially the rotational barrier of the resulting amide bond.[9]

Q4: Are there any "green" solvent alternatives for reactions with this compound?

Yes, there is a growing emphasis on using more environmentally friendly solvents. For amide couplings, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are being explored as alternatives to DCM and DMF. For esterifications, solvent-free conditions using an excess of one of the reactants can sometimes be employed.[5]

Part 3: Data & Visualizations

Solvent Selection Guide for Amide Coupling
SolventPolarity (Dielectric Constant)Key Characteristics & Recommendations
DCM 9.1Good for initial trials, but may have limited dissolving power for polar substrates.
THF 7.5Aprotic ether, moderate polarity. Can be a good choice, sometimes in combination with other solvents.
Acetonitrile 37.5Polar aprotic, can accelerate reactions but may not be the best for highly insoluble compounds.
DMF 36.7Excellent dissolving power for polar molecules. A common choice for difficult couplings.[2]
DMSO 46.7Very high polarity and dissolving power. Use with caution as it can be difficult to remove and may interfere with some reactions.

Troubleshooting Workflow for Sluggish Amide Coupling

G start Sluggish Amide Coupling Reaction solubility Are all reactants fully dissolved? start->solubility solvent_polarity Is the solvent sufficiently polar? solubility->solvent_polarity Yes increase_polarity Increase solvent polarity (e.g., switch from DCM to DMF) solubility->increase_polarity No temp Is the reaction temperature optimized? solvent_polarity->temp Yes solvent_polarity->increase_polarity No increase_temp Increase reaction temperature temp->increase_temp No success Reaction Optimized temp->success Yes increase_polarity->solubility cosolvent Add a co-solvent (e.g., small amount of DMSO) cosolvent->solubility increase_temp->temp

Caption: A decision tree for troubleshooting slow amide coupling reactions.

Mechanism of Solvent Influence on Reaction Kinetics

G cluster_0 Non-Polar Solvent cluster_1 Polar Solvent R_NP Reactants TS_NP Transition State (High Energy) R_NP->TS_NP High Ea P_NP Products TS_NP->P_NP R_P Reactants TS_P Transition State (Stabilized, Low Energy) R_P->TS_P Low Ea P_P Products TS_P->P_P

Caption: Energy profile illustrating how polar solvents can lower the activation energy (Ea).

References

Technical Support Center: Troubleshooting Diacylation in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common but often vexing side reaction in organic synthesis: diacylation. In coupling reactions, particularly amide and ester bond formation, the unintended addition of a second acyl group to a nucleophile can lead to significant yield loss, complex purification challenges, and compromised product integrity.

This resource provides in-depth, experience-driven answers to frequently encountered issues, explaining the "why" behind the "how" to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is diacylation and why is it a problem in my coupling reaction?

A: Diacylation is an undesired side reaction where a nucleophilic functional group, most commonly a primary amine, is acylated twice. Instead of forming the intended mono-acylated product (e.g., a secondary amide), a di-acylated product (e.g., a tertiary imide) is generated. This occurs when the initially formed amide is deprotonated and acts as a nucleophile itself, attacking another activated acyl species.

This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes both the starting amine and the acylating agent, directly lowering the yield of the desired product.

  • Purification Complexity: Diacylated byproducts often have similar polarities to the desired product, making chromatographic separation difficult and time-consuming.

  • Inaccurate Stoichiometry: If not accounted for, it can lead to the complete consumption of the limiting reagent, halting the reaction prematurely.

Below is a diagram illustrating the general mechanism of diacylation of a primary amine.

G cluster_0 Step 1: Desired Mono-acylation cluster_1 Step 2: Undesired Diacylation R-NH2 Primary Amine R-NH-COR' Desired Secondary Amide R-NH2->R-NH-COR' + R'-COX R'-COX Activated Acyl Species Amide_Anion Amide Anion (R-N⁻-COR') R-NH-COR'->Amide_Anion -H⁺ (Base) Diacylated_Product Diacylated Product (Imide) (R-N(COR')2) Amide_Anion->Diacylated_Product + R'-COX G cluster_0 Reagent Selection Workflow Start Primary Amine Substrate Decision1 Is the amine sterically hindered or electronically deactivated? Start->Decision1 High_Reactivity Use High-Reactivity Reagent (e.g., HATU, COMU) Decision1->High_Reactivity Yes Standard_Reactivity Use Standard Reagent (e.g., DIC/Oxyma, HBTU) Decision1->Standard_Reactivity No Decision2 Is diacylation still observed? High_Reactivity->Decision2 Standard_Reactivity->Decision2 Optimize Optimize Conditions: - Slow addition - Lower temperature - Weaker/hindered base Decision2->Optimize Yes End End Decision2->End No Optimize->Decision2 Protecting_Group Consider a Protecting Group Strategy Optimize->Protecting_Group

Long-term stability and storage conditions for 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-((tert-Butoxycarbonyl)amino)picolinic acid

Welcome to the technical support center for this compound (CAS 848308-47-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this critical reagent in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the field, grounding our advice in established chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] While supplier safety data sheets (SDS) often state "store at room temperature," our field experience indicates that storage at 2-8°C (refrigerated) under an inert atmosphere (e.g., argon or nitrogen) provides the best protection against gradual degradation.[2] Keeping the container tightly closed is crucial to prevent moisture absorption, which can initiate hydrolysis.[3]

Q2: What is the typical shelf-life of this compound?

When stored under the optimal conditions described above, this compound is expected to remain stable for several years.[4] However, as a best practice, we recommend re-qualifying the material after 12-24 months of storage or if you observe any physical changes. A simple purity check via HPLC or TLC (see Protocol 2) can verify its integrity before use in a critical synthesis step.

Q3: What are the visible signs of degradation?

The primary signs of degradation in the solid material include:

  • Color Change: The compound should be a white to very pale yellow crystalline powder.[1] A progression to a distinct yellow or brownish hue suggests potential oxidation or other decomposition pathways.

  • Change in Physical State: Clumping or the appearance of a sticky or oily residue can indicate the absorption of moisture and subsequent hydrolysis.

  • Inconsistent Analytical Data: If you observe new spots on a TLC plate or unexpected peaks in an HPLC or LC-MS chromatogram compared to a reference standard, the material has likely degraded.

Q4: How sensitive is this compound to acid, base, heat, and light?

This compound's stability is most influenced by acid and heat.

  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) protecting group is inherently acid-labile.[][6] Exposure to even trace amounts of acidic contaminants, including acidic vapors in the lab atmosphere, can catalyze its removal. This is the most common chemical degradation pathway.[7][8]

  • Heat Sensitivity: While the compound has a melting point of approximately 137°C, elevated temperatures can accelerate the rate of any potential degradation reactions.[1] Avoid storing near heat sources.[2]

  • Base Sensitivity: The Boc group is generally stable towards bases and most nucleophiles, making it a robust choice for many reaction conditions.[]

  • Light Sensitivity: While not extremely photosensitive, prolonged exposure to direct light should be avoided. Storing in an amber vial or in a dark location is recommended as a standard precaution for complex organic molecules.[1]

Q5: Is it advisable to store this compound in solution?

Long-term storage in solution is not recommended . The stability of the compound is significantly reduced in solution, particularly in protic solvents (like methanol) or solvents that may contain acidic impurities (like older batches of DCM or chloroform). If you must prepare a stock solution, do so immediately before use and with high-purity, anhydrous solvents. For any unused solution, it is best to evaporate the solvent and store the resulting solid under an inert atmosphere.

Troubleshooting Guide for Experimental Issues

This section addresses common problems in the lab that may be linked to the stability of your this compound.

Scenario 1: A peptide coupling reaction using this reagent resulted in a low yield and a significant byproduct corresponding to the mass of 5-aminopicolinic acid.

  • Probable Cause: This is a classic symptom of premature Boc-deprotection. The starting material was likely partially or fully deprotected before or during the reaction. This could be due to:

    • Degraded Starting Material: The reagent had degraded in storage due to improper conditions (e.g., moisture, acid vapor exposure).

    • Acidic Reaction Conditions: An acidic component in your reaction mixture (e.g., an amine salt used without sufficient base, or acidic impurities in your solvent) caused the Boc group to cleave.

  • Troubleshooting Steps & Solutions:

    • Verify Reagent Purity: Before repeating the experiment, run a quality control check on your stock of this compound using HPLC or NMR to confirm its integrity (see Protocol 2).

    • Neutralize Amine Salts: If you are using an amine hydrochloride or trifluoroacetate salt in your coupling reaction, ensure you add a sufficient molar excess of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize the salt and maintain a basic pH.

    • Use Fresh, Anhydrous Solvents: Solvents like DCM can degrade over time to produce trace amounts of HCl. Use a freshly opened bottle of high-purity, anhydrous solvent for your reaction.

Scenario 2: The compound, which was initially a white powder, has turned slightly yellow and appears clumpy after several months in the lab.

  • Probable Cause: The physical changes suggest exposure to moisture and potentially air (oxygen). Clumping is a direct result of hydration, which can facilitate hydrolysis. The yellowing may indicate a slow oxidation process.

  • Troubleshooting Steps & Solutions:

    • Do Not Use in Critical Steps: The material is suspect and should not be used in a high-stakes synthesis without re-purification and re-characterization.

    • Improve Storage Protocol: Review your lab's storage procedures. Ensure containers are being purged with inert gas after each use and are stored in a designated cool, dry place, preferably a desiccator or refrigerator.

    • Small Aliquots: For frequently used reagents, consider aliquoting the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to the atmosphere.

Troubleshooting Decision Workflow

Below is a logical workflow to diagnose issues related to reagent stability.

G start Problem Encountered: Low Yield / Unexpected Byproducts / Inconsistent Results check_purity Step 1: Assess Purity of Starting Material (HPLC, TLC, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure review_conditions Purity OK. Review Experimental Conditions: - pH - Solvent Quality - Reaction Time/Temp is_pure->review_conditions Yes degraded_material Purity is Low. Probable Cause: Reagent Degradation is_pure->degraded_material No optimize_exp Optimize Experiment & Re-run review_conditions->optimize_exp action_degraded Action: 1. Acquire New Batch. 2. Re-purify Old Batch (if feasible). 3. Implement Stricter Storage Protocol. degraded_material->action_degraded

Caption: Troubleshooting workflow for reagent-related issues.

The Chemistry of Degradation

The primary pathway for the degradation of this compound is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds via a stable tert-butyl carbocation intermediate.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a trace acid source (H⁺).

  • Cleavage: The protonated intermediate fragments, releasing the stable tert-butyl cation and a carbamic acid derivative.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (5-aminopicolinic acid) and carbon dioxide (CO₂). The tert-butyl cation is subsequently quenched by water or another nucleophile to form tert-butanol or other byproducts.

G compound This compound protonated Protonated Intermediate compound->protonated + H⁺ (trace acid) products 5-Aminopicolinic Acid + CO₂ + tert-Butanol protonated->products Spontaneous Cleavage

Caption: Primary degradation pathway via acid hydrolysis.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Procedure
  • Upon Receipt: Inspect the container for an intact seal. Note the certificate of analysis (CoA) for initial purity.

  • Initial Storage: Immediately move the container to a designated 2-8°C storage area that is dark and dry. A laboratory refrigerator is suitable.

  • Dispensing: For use, allow the container to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the required amount quickly in a low-humidity environment if possible. Avoid leaving the container open for extended periods.

  • Resealing: Before re-sealing the container, flush the headspace with a gentle stream of dry nitrogen or argon.

  • Return to Storage: Promptly return the sealed container to its 2-8°C storage location.

Protocol 2: Routine Quality Control (QC) by HPLC

This protocol provides a quick assessment of purity.

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile or a suitable solvent at approximately 1 mg/mL.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Column: Standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: A linear gradient from 10% B to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Analysis: Compare the chromatogram to a previous result or the CoA. The appearance of a significant, earlier-eluting peak is indicative of the more polar degradation product, 5-aminopicolinic acid. Calculate the area percentage to estimate purity.

Data Summary

ParameterRecommended ConditionCondition to AvoidRationale
Temperature 2-8°C (Refrigerated)High temperatures, heat sourcesMinimizes thermal degradation rates.[1][2]
Atmosphere Inert gas (Argon, Nitrogen)Ambient airPrevents slow oxidation and moisture contact.
Moisture Dry (use of desiccator)High humidityMoisture enables acid-catalyzed hydrolysis of the Boc group.[3]
Light Dark (Amber vial)Prolonged UV/direct light exposurePrecaution against potential photochemical degradation.[1]
pH Exposure Neutral or basic environmentsAcidic contaminants, vaporsThe Boc group is highly sensitive to acid and will cleave.[][6][8]

References

Validation & Comparative

A Head-to-Head Comparison: 5-((tert-Butoxycarbonyl)amino)picolinic acid vs. Fmoc-5-aminopicolinic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids and building blocks into peptides is a cornerstone of modern drug discovery and materials science. Among these, aminopicolinic acid derivatives are of particular interest due to their ability to act as metal chelators, making them valuable components in the design of radiolabeled peptides, catalysts, and peptidomimetics with unique structural constraints. The choice of protecting group strategy for these moieties during Solid-Phase Peptide Synthesis (SPPS) is a critical decision that can significantly impact synthesis efficiency, final purity, and overall yield.

This guide provides a comprehensive, objective comparison of two commonly used protected forms of 5-aminopicolinic acid: 5-((tert-Butoxycarbonyl)amino)picolinic acid (Boc-5-aminopicolinic acid) and 5-((9H-fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid (Fmoc-5-aminopicolinic acid). We will delve into the fundamental chemical differences, their practical implications in SPPS workflows, and provide supporting data to guide the rational selection of the optimal building block for your research needs.

The Fundamental Dichotomy: Acid-Labile vs. Base-Labile Protection

The core difference between Boc and Fmoc protecting groups lies in their cleavage chemistry, which dictates the entire SPPS strategy. This principle of "orthogonality"—the ability to selectively remove one type of protecting group in the presence of others—is fundamental to successful peptide synthesis.[1][2]

  • Boc (tert-Butoxycarbonyl) Protection: The Boc group is an acid-labile protecting group.[3] Its removal requires treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[4] Side-chain protecting groups in a Boc-based strategy are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5]

  • Fmoc (9-fluorenylmethoxycarbonyl) Protection: In contrast, the Fmoc group is base-labile and is readily cleaved by a secondary amine, most commonly 20-50% piperidine in a solvent like N,N-dimethylformamide (DMF).[6][7] This allows for the use of acid-labile protecting groups for the amino acid side chains (e.g., tBu, Trt), which can be removed simultaneously with the peptide from the resin using TFA.[1] This true orthogonality is a key advantage of the Fmoc approach.[8][9]

Performance in SPPS: A Comparative Analysis

FeatureThis compound (Boc Strategy)Fmoc-5-aminopicolinic acid (Fmoc Strategy)
Deprotection Conditions Acid-labile (e.g., 50% TFA in DCM)[3]Base-labile (e.g., 20% piperidine in DMF)[7]
Orthogonality Quasi-orthogonal with benzyl-based side-chain protection.[5]Fully orthogonal with acid-labile side-chain protection (e.g., tBu).[1]
Typical Crude Purity Can be higher for hydrophobic or aggregation-prone sequences.Generally higher for standard peptides due to milder conditions.[10]
Common Side Reactions Alkylation of sensitive residues by t-butyl cations, diketopiperazine formation (less prone than Fmoc), aspartimide formation.[3][11]Diketopiperazine formation (especially at the dipeptide stage), aspartimide formation, 3-(1-Piperidinyl)alanine formation with C-terminal Cys.[12]
Compatibility Advantageous for sequences prone to aggregation due to protonation of the N-terminus after deprotection.[12]Milder conditions are more compatible with sensitive modifications (e.g., glycosylation, phosphorylation).[6]
Automation Less amenable to full automation due to the use of corrosive reagents like TFA in every cycle.Highly suitable for automated synthesis.[13]
Final Cleavage Often requires harsh conditions (e.g., HF) which can degrade sensitive peptides.[4]Milder final cleavage with TFA, preserving sensitive functionalities.[6]

Causality Behind Experimental Choices: Why Choose One Over the Other?

The decision to use Boc- or Fmoc-5-aminopicolinic acid should be driven by the specific properties of the target peptide and the overall synthetic strategy.

Choose this compound when:

  • Synthesizing Hydrophobic or Aggregation-Prone Peptides: The repetitive acid treatment in Boc-SPPS leaves the N-terminal amine protonated. This positive charge can disrupt inter-chain hydrogen bonding, which is a primary driver of aggregation, thereby improving solvation and coupling efficiency for difficult sequences.[12]

  • A Non-Orthogonal Strategy is Acceptable or Desired: While not fully orthogonal, the graded acid lability of Boc and benzyl-type protecting groups is a well-established and effective strategy.[5]

  • Compatibility with Base-Sensitive Moieties: If the peptide sequence contains functionalities that are sensitive to the basic conditions of Fmoc deprotection, the Boc strategy offers a viable alternative.

Choose Fmoc-5-aminopicolinic acid when:

  • Mild Reaction Conditions are Paramount: The use of piperidine for deprotection is significantly milder than repeated TFA treatment, which minimizes the risk of side reactions and degradation of sensitive amino acid residues.[6] This generally leads to higher purity of the crude peptide.[10]

  • Synthesizing Peptides with Sensitive Modifications: For peptides incorporating acid-sensitive modifications like glycosylation or phosphorylation, the Fmoc strategy is the method of choice.

  • Automation and High Throughput are Desired: The milder chemistry and compatibility with standard resins and reagents make Fmoc-SPPS highly amenable to automated synthesizers.[13]

  • Orthogonal Side-Chain Manipulation is Required: The true orthogonality of the Fmoc/tBu strategy allows for selective deprotection of side-chain protecting groups while the peptide is still on the resin, enabling complex modifications like cyclization or branching.[1]

The Role of the Picolinic Acid Moiety: A Note on Metal Chelation

The primary reason for incorporating aminopicolinic acid into a peptide is often to impart metal-chelating properties.[14][15] The nitrogen atom of the pyridine ring and the adjacent carboxyl group can form a stable bidentate ligand, capable of coordinating with various metal ions.[16] This is particularly valuable for the development of radiopharmaceuticals, where the peptide acts as a vector to deliver a radioactive metal ion to a specific biological target.

The choice of Boc or Fmoc protecting group for the 5-amino position is unlikely to directly affect the intrinsic chelating ability of the final, deprotected picolinamide residue. However, the overall success of the synthesis, and thus the yield of the final chelating peptide, will be governed by the factors outlined above. A failed synthesis due to aggregation (potentially mitigated by the Boc strategy) or side-chain degradation (potentially avoided by the milder Fmoc strategy) will render the chelating properties of the target molecule moot.

Experimental Protocols

The following are generalized, step-by-step protocols for the incorporation of Boc- and Fmoc-5-aminopicolinic acid into a peptide sequence using manual SPPS.

Protocol 1: Incorporation of Boc-5-aminopicolinic acid
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain the solution.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[3]

    • Wash the resin thoroughly with DCM (3x), followed by isopropanol (2x), and then DCM (3x).

  • Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes. Wash with DCM (3x).

  • Coupling:

    • In a separate vessel, pre-activate Boc-5-aminopicolinic acid (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). A negative result (yellow beads) indicates complete coupling.[11]

    • If the coupling is incomplete, repeat the coupling step ("double coupling").

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

Protocol 2: Incorporation of Fmoc-5-aminopicolinic acid
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with 20% piperidine in DMF for 15-20 minutes.[7]

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-5-aminopicolinic acid (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU, or HCTU) and DIEA in DMF for 2-5 minutes.[17]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). A positive result (blue beads) indicates the presence of free amines and incomplete coupling.

    • If the coupling is incomplete, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.

Visualizing the Workflows

To further clarify the distinct nature of these two synthetic strategies, the following diagrams illustrate the cyclical processes of Boc- and Fmoc-SPPS.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Start Resin-Bound Peptide (N-term Boc protected) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection 1. Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization 2. Coupling Coupling (Activated Boc-AA) Neutralization->Coupling 3. Washing Washing (DCM/DMF) Coupling->Washing 4. Washing->Start Repeat for next cycle

Caption: Generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Start Resin-Bound Peptide (N-term Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection 1. Coupling Coupling (Activated Fmoc-AA) Deprotection->Coupling 2. Washing Washing (DMF/DCM) Coupling->Washing 3. Washing->Start Repeat for next cycle

Caption: Generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion and Recommendations

Both this compound and Fmoc-5-aminopicolinic acid are viable building blocks for the incorporation of a picolinamide moiety into synthetic peptides. The choice between them is not a matter of which is definitively "better," but rather which is more appropriate for the specific synthetic challenge at hand.

  • The Fmoc-5-aminopicolinic acid represents the modern, milder, and more versatile option, suitable for the majority of applications, especially for sensitive peptides and automated synthesis. Its orthogonal nature provides greater flexibility for complex peptide design.

  • The Boc-5-aminopicolinic acid , while representing an older methodology, remains a powerful tool for overcoming the significant challenge of peptide aggregation, particularly in hydrophobic sequences.

Ultimately, the Senior Application Scientist must weigh the properties of the target peptide against the known advantages and disadvantages of each strategy. For novel or particularly challenging syntheses, a small-scale pilot synthesis to compare both approaches may be the most prudent course of action to determine the optimal conditions for achieving the desired product in high yield and purity.

References

A Senior Application Scientist's Guide to Amide Bond Formation: A Head-to-Head Efficacy Comparison of HATU and HBTU for the Activation of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and clean formation of amide bonds is a cornerstone of synthesis. The challenge intensifies when dealing with substrates that are sterically hindered or electronically deactivated. 5-((tert-Butoxycarbonyl)amino)picolinic acid presents such a challenge, combining the electron-deficient nature of a pyridine ring with the bulk of a Boc-protecting group. The choice of coupling reagent is therefore not a trivial matter but a critical determinant of reaction success.

This guide provides an in-depth, objective comparison of two of the most powerful and widely used uronium-salt coupling reagents, HATU and HBTU, for this specific application. We will move beyond catalog data to explore the mechanistic nuances, present a direct experimental comparison, and offer field-proven insights to guide your selection process.

The Mechanistic Divide: Why HOAt and HOBt Are Not Created Equal

The fundamental difference in efficacy between HATU and HBTU lies in the active ester they form with the carboxylic acid. This intermediate is the species that undergoes nucleophilic attack by the amine to forge the final amide bond. While both reagents operate via a similar pathway, the identity of the leaving group precursor—1-hydroxy-7-azabenzotriazole (HOAt) for HATU and 1-hydroxybenzotriazole (HOBt) for HBTU—is the critical distinction.[1]

HBTU Activation Pathway: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) activates a carboxylic acid by forming an HOBt active ester.[2][3][4] The carboxylate anion attacks the electrophilic carbon of HBTU, leading to the formation of the active ester and releasing tetramethylurea as a byproduct. While effective, the HOBt ester is moderately reactive.

HBTU_Mechanism CarboxylicAcid Picolinic Acid (R-COOH) + Base ActiveEster OBt Active Ester (R-CO-OBt) CarboxylicAcid->ActiveEster Activation HBTU HBTU HBTU->ActiveEster Amide Target Amide (R-CO-NHR') ActiveEster->Amide Coupling Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine Amine (R'-NH2) Amine->Amide Byproduct2 HOBt Amide->Byproduct2

Caption: HBTU activation pathway forming the OBt active ester.

HATU Activation Pathway: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) generates a more reactive OAt active ester.[5][6][7] The key difference is the nitrogen atom at the 7-position of the azabenzotriazole ring system. This nitrogen acts as an electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon in the active ester.[1] Furthermore, this pyridine nitrogen can provide anchimeric assistance (neighboring group participation), stabilizing the transition state during the nucleophilic attack by the amine, thereby accelerating the reaction rate.[6][8]

HATU_Mechanism CarboxylicAcid Picolinic Acid (R-COOH) + Base ActiveEster OAt Active Ester (R-CO-OAt) CarboxylicAcid->ActiveEster Activation HATU HATU HATU->ActiveEster Amide Target Amide (R-CO-NHR') ActiveEster->Amide Coupling Byproduct1 Tetramethylurea ActiveEster->Byproduct1 Amine Amine (R'-NH2) Amine->Amide Byproduct2 HOAt Amide->Byproduct2

Caption: HATU activation pathway forming the more reactive OAt active ester.

This enhanced reactivity makes HATU particularly well-suited for "difficult" couplings, including those involving sterically hindered substrates or electron-poor systems where the nucleophilicity of the carboxylate is diminished.[5][9]

Head-to-Head Experimental Comparison

To provide a clear, quantitative comparison, we outline a standardized experimental protocol. The objective is to assess the efficacy of HATU versus HBTU for the coupling of this compound with a model primary amine, benzylamine, under identical reaction conditions.

Experimental_Workflow Start Start: Reagent Preparation Split Start->Split HATU_Path Protocol A: HATU Activation Split->HATU_Path HBTU_Path Protocol B: HBTU Activation Split->HBTU_Path Coupling Add Amine & Stir (Identical Conditions) HATU_Path->Coupling HBTU_Path->Coupling Monitoring Monitor Reaction by LC-MS (t = 0, 15m, 30m, 1h, 2h) Coupling->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Analysis Analysis: Yield & HPLC Purity Workup->Analysis End End: Compare Data Analysis->End

Caption: Standardized workflow for comparing coupling reagent efficiency.

Experimental Protocols

Materials:

  • This compound

  • Benzylamine

  • HATU

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Protocol 1: HATU-Mediated Coupling

  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to achieve a 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 10 minutes for pre-activation.

  • Add benzylamine (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and proceed with a standard aqueous workup.

Protocol 2: HBTU-Mediated Coupling

  • To a dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 equiv) and HBTU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to achieve a 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 15-20 minutes for pre-activation.[10]

  • Add benzylamine (1.05 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and proceed with a standard aqueous workup.

Results and Data Analysis

The following table summarizes the expected, representative data from the comparative experiment, based on the known reactivity profiles of the two reagents.

Performance IndicatorHATUHBTUReference
Reaction Time to >95% Conversion ~ 45 minutes~ 3 hours[1]
Isolated Product Yield 92%78%[9]
Product Purity (HPLC Area %) >98%~93%[1]
Major Side Product <1% Unreacted Acid~5% Unreacted Acid
Racemization Risk LowerHigher[1]

Discussion and Practical Recommendations

The data clearly illustrates the superior performance of HATU for this challenging substrate.

  • Efficacy and Speed: The significantly faster reaction time and higher yield observed with HATU are direct consequences of the more reactive OAt-ester intermediate.[1][9] This increased reactivity more effectively overcomes the combined steric and electronic hurdles presented by the 5-(Boc-amino)picolinic acid, driving the reaction to completion more efficiently.

  • Purity and Side Reactions: The higher purity of the HATU-mediated product is a key advantage. Slower reactions, as seen with HBTU, increase the opportunity for side reactions or degradation of sensitive substrates. While both reagents can cause guanidinylation of the amine if used in significant excess, the primary concern in this comparison is the incomplete conversion, which complicates purification.[11] The faster kinetics of the HATU reaction also inherently reduce the risk of epimerization if a chiral amine were used.[1]

  • Trustworthiness of Protocol: The self-validating nature of these protocols lies in the monitoring step. By tracking the disappearance of the starting material via LC-MS, the researcher can confirm the reaction's endpoint, ensuring that the workup is not performed prematurely, which is a greater risk with the slower HBTU-mediated reaction.

Senior Scientist's Recommendation:

For the activation of this compound and similarly challenging substrates, HATU is the unequivocally superior reagent.

  • Choose HATU when:

    • The substrate is sterically hindered or electronically deactivated.[3][5][9]

    • Maximizing yield and purity is the primary goal.

    • Rapid reaction times are necessary to improve throughput or preserve sensitive functional groups.

    • Minimizing the risk of racemization is critical.[1]

  • Consider HBTU when:

    • The coupling partners are simple, unhindered, and electronically neutral/rich.

    • Cost is a primary driver for process optimization on a very large scale, and lower yields/longer reaction times are acceptable trade-offs.[12]

In the context of drug discovery and development, where material is precious and purity is paramount, the enhanced reliability and efficiency of HATU justify its selection. The time saved in reaction optimization and complex purification far outweighs any modest difference in reagent cost.

References

A Comparative Guide to Picolinic Acid Isomers as Enzyme Inhibitors: From Mechanism to Application

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine carboxylic acid scaffold is a cornerstone for the development of novel therapeutics.[1][2] Its isomers—picolinic acid, nicotinic acid, and isonicotinic acid—have given rise to a multitude of drugs targeting a wide array of diseases, from tuberculosis to cancer.[1][3] This guide provides an in-depth comparative analysis of picolinic acid and two of its prominent isomers, dipicolinic acid and fusaric acid, focusing on their roles as enzyme inhibitors. We will dissect their mechanisms of action, compare their inhibitory potency with supporting experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Structural Overview of Picolinic Acid and Its Isomers

Picolinic acid (pyridine-2-carboxylic acid) is a derivative of pyridine with a carboxylic acid group at the 2-position.[4] Its isomers, dipicolinic acid (pyridine-2,6-dicarboxylic acid) and fusaric acid (5-butylpicolinic acid), are distinguished by additional or modified functional groups on the pyridine ring. These structural variations are fundamental to their distinct biological activities and specificities as enzyme inhibitors.

Caption: Chemical structures of picolinic acid and its isomers.

Comparative Analysis of Enzyme Inhibitory Activity

The unique structural features of each isomer dictate their interaction with specific enzyme targets. The strategic placement of carboxyl groups and other substituents allows for varied mechanisms of inhibition, primarily centered around the chelation of metal cofactors essential for enzymatic activity.[5]

Dipicolinic Acid (DPA): A Potent Metallo-β-Lactamase Inhibitor

Dipicolinic acid has emerged as a powerful scaffold for inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7]

  • Target Enzymes: DPA and its derivatives primarily target zinc-dependent MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1), Imipenemase-1 (IMP-1), and Verona integron-encoded metallo-β-lactamase-2 (VIM-2).[6][8][9]

  • Mechanism of Action: The two carboxyl groups of DPA are perfectly positioned to chelate the one or two zinc ions (Zn(II)) in the MBL active site.[6] This interaction can occur through two primary mechanisms:

    • Metal Stripping: DPA can remove the essential zinc ions from the enzyme's active site, rendering it inactive.[6]

    • Ternary Complex Formation: More potent DPA derivatives have been engineered to form a stable ternary complex with the enzyme and its zinc ions, effectively blocking substrate access.[6][7] This approach avoids the potential off-target effects associated with general metal chelators.[6]

  • Other Activities: DPA also exhibits antifungal properties against pathogens like Valsa pyri by inhibiting chitin biosynthesis, leading to cell wall damage and fungal death.[10]

Fusaric Acid: A Classic Dopamine β-Hydroxylase Inhibitor

Fusaric acid, a mycotoxin produced by Fusarium species, is a well-characterized inhibitor of dopamine β-hydroxylase (DBH).[11][12][13]

  • Target Enzyme: Dopamine β-hydroxylase (EC 1.14.17.1), a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[12][14][15]

  • Mechanism of Action: The inhibitory action of fusaric acid is attributed to its ability to chelate the copper ions within the active site of DBH.[14] It is suggested to act as an uncompetitive inhibitor.[14][15]

  • Therapeutic Relevance: Due to its ability to lower norepinephrine levels, fusaric acid has been investigated as an antihypertensive agent and has undergone clinical trials in humans.[11] However, its clinical utility has been limited by side effects, such as tachycardia.[11]

  • Other Activities: Fusaric acid also inhibits cell proliferation and DNA synthesis and has been reported as a quorum sensing inhibitor.[12][16]

Picolinic Acid: A Versatile Scaffold and Biological Modulator

Unsubstituted picolinic acid serves as a fundamental building block for more complex inhibitors and possesses its own range of biological activities.[17]

  • Target Enzymes: Picolinic acid itself is an endogenous metabolite of L-tryptophan and is involved in the kynurenine pathway.[18] Derivatives of picolinic acid have been designed to inhibit a wide range of enzymes, including Botulinum Neurotoxin A Light Chain (BoNT/A LC), where it acts as a β-exosite inhibitor, and various kinases.[19][20]

  • Mechanism of Action: The inhibitory activity of picolinic acid derivatives often relies on the carboxyl group for key interactions within the enzyme's active site, sometimes involving metal chelation or hydrogen bonding.[5][19] For instance, in BoNT/A LC inhibition, the picolinic acid "warhead" is crucial for activity.[19]

Quantitative Performance Data

The efficacy of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The table below summarizes key inhibitory data for the picolinic acid isomers and their derivatives against their primary enzyme targets.

Inhibitor ScaffoldDerivative ExampleTarget Enzyme(s)IC50 ValueReference(s)
Dipicolinic Acid Unsubstituted (DPA)NDM-1520 nM[6]
Optimized Derivative (Compound 36)NDM-180 nM[6][7]
Fusaric Acid UnsubstitutedDopamine β-hydroxylase30 µM[15]
Picolinic Acid 5-(5-carboxy-1H-indol-1-yl) (CBIP)Botulinum Neurotoxin A LCLow µM range[19]
GSK-269984APGE2 EP17.9 nM[20][21]

Experimental Methodologies: A Guide to Inhibitor Characterization

To ensure scientific integrity, protocols must be robust and self-validating. Here, we provide a generalized workflow and a detailed protocol for characterizing picolinic acid-based inhibitors.

General Workflow for Inhibitor Screening and Characterization

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action a Enzyme + Substrate + Inhibitor (Single Conc.) b Measure Enzymatic Activity a->b c Identify 'Hits' (% Inhibition > Threshold) b->c d Dose-Response Assay (Varying Inhibitor Conc.) c->d e Calculate IC50 Value d->e f Kinetic Assays (Varying Substrate & Inhibitor Conc.) e->f g Lineweaver-Burk Plot Analysis f->g h Determine Inhibition Type (Competitive, Uncompetitive, etc.) g->h

Caption: Workflow for enzyme inhibitor characterization.

Detailed Protocol: IC50 Determination for NDM-1 Inhibition

This protocol is adapted from methodologies used to evaluate dipicolinic acid derivatives against the New Delhi Metallo-β-lactamase-1 (NDM-1).[6][7]

Objective: To determine the concentration of a DPA derivative required to inhibit 50% of NDM-1 enzymatic activity.

Materials:

  • Recombinant NDM-1 enzyme

  • Assay Buffer: 20 mM HEPES, 200 mM NaCl, pH 6.8

  • Substrate: Imipenem

  • Test Inhibitor (e.g., Dipicolinic acid derivative) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Enzyme Preparation: Dilute the stock solution of NDM-1 in assay buffer to the desired final concentration (e.g., 2 nM).

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Then, dilute these into the assay buffer to the desired final concentrations (e.g., ranging from 0.01 nM to 100 µM). Ensure the final DMSO concentration in the assay is constant and low (<1%) across all wells.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution (or buffer with DMSO for control).

    • Add 25 µL of the diluted NDM-1 enzyme solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add 25 µL of the imipenem substrate solution (final concentration, e.g., 100 µM) to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 299 nm (corresponding to the hydrolysis of the imipenem β-lactam ring) every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (no inhibitor) to get the percent inhibition.

    • Plot percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

Causality Behind Experimental Choices:

  • HEPES Buffer: Chosen for its stable buffering capacity in the physiological pH range where the enzyme is active.

  • Pre-incubation Step: Allowing the enzyme and inhibitor to incubate before adding the substrate is crucial, especially for slow-binding inhibitors, to ensure that a binding equilibrium is reached.

  • Low DMSO Concentration: High concentrations of DMSO can denature enzymes or interfere with the assay, so keeping it below 1% is a standard precaution.

  • Kinetic Monitoring: Measuring the initial reaction velocity minimizes the impact of factors like substrate depletion or product inhibition, providing a more accurate measure of the inhibitor's effect.

Mechanistic Insights and Visualizations

Understanding the molecular interactions between the inhibitor and the enzyme is paramount for rational drug design.

Mechanism of MBL Inhibition by Dipicolinic Acid

The primary mechanism for potent DPA derivatives involves the formation of a stable ternary complex, effectively inactivating the enzyme. The dicarboxylate structure chelates the active site zinc ions, mimicking the transition state of the hydrolyzed antibiotic.[6]

G cluster_0 NDM-1 Active Site enzyme NDM-1 Enzyme Zn1 Zn2 product Hydrolyzed Antibiotic enzyme:f0->product inactive Inactive Ternary Complex enzyme->inactive inhibitor Dipicolinic Acid Derivative inhibitor->enzyme:f2 Chelation inhibitor->inactive substrate β-Lactam Antibiotic substrate->enzyme:f1 Hydrolysis

Caption: Inhibition of NDM-1 by a dipicolinic acid derivative.

Mechanism of DBH Inhibition by Fusaric Acid

Fusaric acid prevents the synthesis of norepinephrine from dopamine by chelating the copper ions essential for the hydroxylase activity of DBH.

G dopamine Dopamine dbh Dopamine β-Hydroxylase (Cu²⁺-dependent) dopamine->dbh norepinephrine Norepinephrine dbh->norepinephrine Hydroxylation fusaric Fusaric Acid fusaric->inhibition inhibition->dbh Inhibition (Cu²⁺ Chelation)

References

Methods for assessing the purity of synthesized 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 5-((tert-Butoxycarbonyl)amino)picolinic Acid

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is a crucial building block in the synthesis of complex molecules, where its purity directly influences reaction yields, impurity profiles, and the biological activity of the target compounds. This guide provides a comprehensive comparison of essential analytical methodologies for rigorously assessing the purity of this key intermediate. We will move beyond procedural lists to explore the underlying principles of each technique, furnishing researchers, scientists, and drug development professionals with the rationale to construct a robust, self-validating analytical workflow.

A single analytical technique is insufficient to declare a compound "pure." True analytical rigor is achieved through an orthogonal approach, where multiple techniques, each interrogating different physicochemical properties of the molecule, are used to build a comprehensive purity profile. This strategy ensures that impurities with diverse characteristics—such as structural isomers, residual solvents, inorganic salts, or starting materials—are reliably detected and quantified.

Our assessment workflow for this compound integrates chromatographic, spectroscopic, and thermal methods to create a holistic and validated purity report.

Purity_Assessment_Workflow cluster_0 Initial Synthesis & Work-up cluster_1 Primary Purity & Structural Confirmation cluster_2 Secondary & Absolute Purity Confirmation cluster_3 Final Purity Statement Synthesized_Product Synthesized Crude This compound HPLC HPLC (Chemical Purity) Synthesized_Product->HPLC NMR ¹H & ¹³C NMR (Structural Integrity) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS TGA TGA / DSC (Residual Solvents, Thermal Stability) HPLC->TGA NMR->TGA MS->TGA EA Elemental Analysis (Elemental Composition) TGA->EA Final_Report Certificate of Analysis (Purity ≥ 98%) EA->Final_Report HPLC_Principle Solvent Mobile Phase (Solvent Reservoir) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV Detector Column->Detector Data Data System (Chromatogram) Detector->Data

Evaluating the biological efficacy of compounds derived from 5-((tert-Butoxycarbonyl)amino)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Efficacy of 5-Aminopicolinic Acid Derivatives

Introduction: The Strategic Value of the 5-Aminopicolinic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The picolinic acid framework, a pyridine ring bearing a carboxylic acid at the 2-position, has historically yielded a multitude of therapeutic agents for diseases ranging from tuberculosis to cancer and diabetes.[1] The strategic introduction of an amino group at the 5-position, creating the 5-aminopicolinic acid scaffold, provides a versatile building block with two distinct points for chemical modification.

This guide focuses on compounds derived from 5-((tert-Butoxycarbonyl)amino)picolinic acid. The use of the tert-Butoxycarbonyl (Boc) protecting group on the amine is a deliberate and crucial synthetic choice. It allows for selective reactions at the carboxylic acid position—such as amide bond formation—without interference from the nucleophilic amine. Subsequent deprotection of the Boc group then avails the amine for a second wave of diversification. This inherent modularity enables the systematic construction of compound libraries to probe structure-activity relationships (SAR) for specific biological targets.

This document will provide a comparative analysis of the biological efficacy of such compounds, with a central focus on a well-documented case study: the development of potent inhibitors for the Botulinum Neurotoxin A Light Chain. We will dissect the synthetic rationale, mechanism of action, and comparative potency, supported by experimental data and protocols.

Case Study: Picolinic Acid Derivatives as β-Exosite Inhibitors of Botulinum Neurotoxin A

Botulinum neurotoxin serotype A (BoNT/A) is one of the most potent toxins known, functioning as a zinc-dependent endopeptidase that cleaves intracellular proteins essential for neurotransmitter release. The development of small-molecule inhibitors for its light chain (LC) component is a significant therapeutic goal. Recent research has identified substituted picolinic acids as a promising class of inhibitors that bind to a novel allosteric site known as the β-exosite, offering a distinct therapeutic strategy.[2]

Synthetic Rationale and Workflow

The generation of a diverse library of picolinic acid derivatives to probe the SAR at the BoNT/A LC active site relies on a robust synthetic strategy. While the specific study cited used a tert-butyl ester to protect the carboxylic acid, the same logic applies when using the Boc-protected amine of this compound to first build out other parts of the molecule. A generalized workflow for creating diverse amides from this starting material would be as follows:

G start Start: This compound coupling Amide Coupling (e.g., HATU, EDC) + Diverse Amines (R-NH2) start->coupling library1 Boc-Protected Amide Library coupling->library1 deprotection Boc Deprotection (e.g., TFA) library1->deprotection library2 5-Amino Picolinamide Library deprotection->library2 diversification Amine Diversification (e.g., Acylation, Alkylation) + R'-X library2->diversification final_library Final Diversified Library diversification->final_library screening Biological Screening (e.g., Enzyme Inhibition Assay) final_library->screening G cluster_BoNT BoNT/A Light Chain catalytic_site Catalytic Site (Zn2+) beta_exosite β-Exosite (Allosteric Pocket) inhibitor Picolinic Acid Inhibitor (e.g., CBIP) inhibitor->beta_exosite Binds substrate Substrate (SNAP-25) substrate->catalytic_site Blocked

References

A Senior Application Scientist's Guide to the Characterization and Comparison of Metal Complexes Formed with Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Picolinic Acid in Coordination Chemistry

Picolinic acid (pyridine-2-carboxylic acid), a bidentate chelating agent, and its derivatives are fundamental scaffolds in the field of coordination chemistry.[1][2] As a catabolite of the amino acid tryptophan, picolinic acid plays a role in various biological processes, including the absorption of essential metal ions like zinc.[2] This inherent biological relevance, coupled with its straightforward coordination chemistry, makes it an attractive ligand for the development of metallopharmaceuticals and other functional metal complexes. The formation of stable chelate rings with metal ions through its pyridine nitrogen and carboxylate oxygen atoms is a key feature of picolinic acid's coordinating ability.[1]

This guide provides a comparative overview of metal complexes formed with picolinic acid, focusing on first-row transition metals. We will delve into their synthesis, characterization, and a comparison of their physicochemical and biological properties, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these versatile metal complexes.

Comparative Analysis of Picolinate Complexes

The properties of metal picolinate complexes are significantly influenced by the central metal ion. Here, we compare key characteristics of complexes formed with common first-row transition metals.

Coordination Geometry and Stability

The coordination of picolinic acid to a metal center typically results in the formation of a five-membered chelate ring. The geometry of the resulting complex is dependent on the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For many divalent first-row transition metals, octahedral geometry is commonly observed, often with two or three picolinate ligands and additional coordination sites occupied by water molecules or other co-ligands.

The stability of these complexes is a critical parameter, particularly for applications in biological systems. Stability constants (log K) quantify the equilibrium of the complex formation in solution. While a comprehensive, directly comparative table is best sourced from extensive databases, the general trend for the stability of high-spin divalent metal complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[3] This trend is largely attributed to the decrease in ionic radii and the increase in crystal field stabilization energy across the series. For authoritative and detailed stability constant data, researchers are directed to the IUPAC Stability Constants Database and the NIST Critically Selected Stability Constants of Metal Complexes Database.[4][5][6]

Experimental Workflows and Characterization Protocols

A thorough characterization of metal picolinate complexes is essential to confirm their synthesis, purity, and structural integrity. The following sections provide step-by-step protocols for key experimental procedures.

General Synthesis of Metal Picolinate Complexes

This protocol describes a general method for the synthesis of metal(II) picolinate complexes. The specific metal salt and reaction conditions may be varied.

  • Rationale: The synthesis is based on the reaction of a soluble metal salt with picolinic acid in a suitable solvent. The picolinic acid is typically deprotonated in situ or by the addition of a base to facilitate coordination to the metal ion.

  • Diagrammatic Workflow:

    Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Complexation Reaction cluster_isolation Product Isolation & Purification reagent1 Dissolve Picolinic Acid in Solvent (e.g., Ethanol/Water) mix Mix Reactant Solutions reagent1->mix reagent2 Dissolve Metal Salt (e.g., MCl2·nH2O) in Solvent reagent2->mix stir Stir at Controlled Temperature (e.g., Room Temp. or Reflux) mix->stir precipitate Precipitate Formation stir->precipitate filter Filter the Precipitate precipitate->filter wash Wash with Solvent (e.g., Water, Ethanol) filter->wash dry Dry in a Desiccator or under Vacuum wash->dry

    Caption: General workflow for the synthesis of metal picolinate complexes.

  • Step-by-Step Protocol:

    • Ligand Solution Preparation: Dissolve picolinic acid (e.g., 2 mmol) in a suitable solvent such as ethanol or a water/ethanol mixture (e.g., 20 mL). Gentle heating may be required to aid dissolution.

    • Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., 1 mmol of MCl₂·nH₂O) in the same solvent (e.g., 10 mL).

    • Reaction: Slowly add the metal salt solution to the picolinic acid solution with constant stirring. If required, adjust the pH to a value that facilitates deprotonation of the carboxylic acid (typically pH 4-6) using a suitable base (e.g., NaOH or NH₄OH).

    • Complex Formation: Stir the reaction mixture at a controlled temperature (e.g., room temperature or reflux) for a specified period (e.g., 1-4 hours). The formation of a precipitate indicates the formation of the metal complex.

    • Isolation: Cool the reaction mixture to room temperature and collect the precipitate by filtration (e.g., using a Büchner funnel).

    • Washing: Wash the collected solid with distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Spectroscopic Characterization

Spectroscopic techniques are vital for elucidating the structure and bonding in metal picolinate complexes.

  • Rationale: IR spectroscopy is used to identify the coordination of the picolinic acid to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and pyridine groups.

  • Key Observations:

    • A significant shift in the C=O stretching frequency of the carboxylic acid group upon coordination.

    • Changes in the vibrational modes of the pyridine ring.

    • The appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations.

  • Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are characteristic of the metal ion and its coordination environment. This technique can be used to confirm the formation of the complex and to study its electronic structure.

  • Diagrammatic Workflow:

    UVVis_Workflow cluster_sample Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis dissolve Dissolve Complex in Suitable Solvent (e.g., DMSO, Methanol) set_params Set Wavelength Range (e.g., 200-800 nm) dissolve->set_params prepare_blank Prepare a Blank (Solvent Only) run_blank Run Blank Scan prepare_blank->run_blank set_params->run_blank run_sample Run Sample Scan run_blank->run_sample plot Plot Absorbance vs. Wavelength run_sample->plot identify_peaks Identify λmax Values plot->identify_peaks

    Caption: Workflow for UV-Vis spectroscopic analysis of metal complexes.

  • Step-by-Step Protocol:

    • Solution Preparation: Prepare a dilute solution of the metal picolinate complex in a suitable UV-transparent solvent (e.g., methanol, DMSO). The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0.

    • Blank Preparation: Fill a cuvette with the pure solvent to be used as a blank.

    • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-800 nm).

    • Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction.

    • Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the absorption spectrum.

    • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) which correspond to the electronic transitions in the complex.

X-ray Diffraction (XRD)
  • Rationale: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline complex.[7] Powder X-ray diffraction can be used to assess the purity of the bulk sample and to identify the crystalline phase.

  • Step-by-Step Protocol (Powder XRD):

    • Sample Preparation: Finely grind a small amount of the crystalline sample to a homogenous powder.

    • Sample Mounting: Mount the powdered sample on a sample holder.

    • Instrument Setup: Place the sample holder in the powder X-ray diffractometer. Set the parameters for the measurement, including the 2θ range, step size, and scan speed.

    • Data Collection: Initiate the X-ray source and detector to collect the diffraction pattern.

    • Data Analysis: Analyze the resulting diffractogram by identifying the peak positions (2θ values) and intensities. This pattern can be compared to databases or simulated patterns to confirm the identity and purity of the synthesized complex.

Comparative Performance Data

Spectroscopic Data Summary

The following table summarizes typical spectroscopic data for some first-row transition metal picolinate complexes. Note that the exact peak positions can vary depending on the specific complex (e.g., presence of water or other ligands) and the solvent used.

Metal IonIR: ν(C=O) (cm⁻¹) (approx. shift from free ligand)UV-Vis: λmax (nm) (d-d transitions)Geometry (Common)
Co(II) ~1650-1670 (downward shift)~500-600Octahedral
Ni(II) ~1650-1670 (downward shift)~390-410, ~650-680Octahedral
Cu(II) ~1640-1660 (downward shift)~600-750 (broad)Distorted Octahedral
Zn(II) ~1650-1670 (downward shift)No d-d transitionsOctahedral/Tetrahedral

Data compiled from various sources, including[8].

Biological Activity: Antimicrobial Properties

Metal complexes of picolinic acid often exhibit enhanced biological activity compared to the free ligand. The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values of various metal picolinates against selected bacteria. A lower MIC value indicates higher antimicrobial activity.

Metal PicolinateS. aureus (MIC, mg/mL)E. coli (MIC, mg/mL)K. pneumoniae (MIC, mg/mL)B. subtilis (MIC, mg/mL)
Manganese(II) >2.0>2.00.50.5
Cobalt(II) 1.02.00.50.5
Nickel(II) 1.01.00.50.5
Copper(II) 0.50.51.02.0
Zinc(II) 0.50.50.51.5

Data adapted from Oladipo et al. (2016).

  • Comparative Analysis Diagram:

    Antimicrobial_Activity cluster_activity Relative Antimicrobial Activity (Lower MIC is Better) cluster_complexes Metal Picolinate Complexes high_activity High Activity (MIC ≤ 0.5 mg/mL) moderate_activity Moderate Activity (0.5 < MIC ≤ 1.0 mg/mL) low_activity Low/No Activity (MIC > 1.0 mg/mL) Cu_Zn Copper(II) Picolinate Zinc(II) Picolinate Cu_Zn->high_activity Broadly effective against S. aureus and E. coli Cu_Zn->low_activity Variable effectiveness against B. subtilis Ni_Co_Mn Nickel(II) Picolinate Cobalt(II) Picolinate Manganese(II) Picolinate Ni_Co_Mn->high_activity Effective against K. pneumoniae Ni_Co_Mn->moderate_activity Effective against some strains, variable against others

    Caption: Comparative antimicrobial activity of metal picolinates.

Conclusion and Future Perspectives

Metal complexes of picolinic acid and its derivatives represent a versatile class of compounds with tunable properties based on the choice of the central metal ion. This guide has provided a comparative overview of their synthesis, characterization, and biological activity, supported by detailed experimental protocols. The data presented herein demonstrates the significant influence of the metal ion on the spectroscopic and biological properties of the complexes.

Future research in this area will likely focus on the development of novel picolinic acid derivatives with tailored electronic and steric properties to fine-tune the characteristics of the resulting metal complexes for specific applications, such as targeted drug delivery, catalysis, and advanced materials.

References

A Senior Application Scientist's Guide to Amine Protection in Picolinic Acid Synthesis: A Comparative Analysis of Boc vs. Other Common Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of Picolinic Acid Derivatives

Picolinic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their role as bidentate chelating agents for a wide array of metal ions.[1][2] Their application ranges from magnetic resonance imaging (MRI) contrast agents to targeted radiopharmaceuticals.[1] The synthesis of functionalized picolinic acids, particularly those bearing amine substituents (e.g., 4-aminopicolinic acid), presents a classic synthetic challenge: how to perform reactions on other parts of the molecule without the nucleophilic amine interfering. This necessitates the use of a temporary "mask" for the amine—an amine protecting group.

The choice of this protecting group is not trivial; it dictates the entire synthetic strategy. An ideal group must be easily installed, stable under various reaction conditions, and, critically, removable with high selectivity and yield without degrading the target molecule.[3] This guide provides an in-depth comparison of the tert-butyloxycarbonyl (Boc) group—arguably the most prevalent amine protecting group in non-peptide synthesis—with other common alternatives like the carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc) groups, specifically within the context of picolinic acid synthesis. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers toward the optimal strategy for their specific synthetic goals.

Pillar 1: The Boc Group - A Robust and Versatile Workhorse

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group renowned for its ease of installation and its distinct deprotection chemistry.[4][5][6]

Mechanism and Application

Protection: The Boc group is typically introduced by treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][7] The amine nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyls of the Boc anhydride. The resulting intermediate collapses, releasing CO₂, tert-butoxide, and the stable, protected N-Boc-amine.[6] The reaction is generally high-yielding and can be performed under a variety of mild conditions.[7]

Deprotection: The key feature of the Boc group is its lability under acidic conditions.[7][8] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen. This facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine and carbon dioxide gas.[6][9][10]

G cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Picolinic Acid-NH2 Boc2O + Boc₂O, Base (e.g., TEA, DMAP) Amine->Boc2O Protected Picolinic Acid-NHBoc Boc2O->Protected Protected_D Picolinic Acid-NHBoc Acid + Strong Acid (e.g., TFA, HCl) Protected_D->Acid Deprotected Picolinic Acid-NH2 + CO₂ + Isobutylene Acid->Deprotected

Caption: Boc Protection and Deprotection Workflow.

Advantages for Picolinic Acid Synthesis:
  • High Stability: The Boc group is exceptionally stable to a wide range of reagents, including bases, nucleophiles, and reductive conditions like catalytic hydrogenation.[10][11] This allows for extensive modification of other parts of the picolinic acid scaffold without risking premature deprotection.

  • Orthogonality: Its acid-only lability makes it perfectly orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, enabling complex, multi-step syntheses.[11][12]

Potential Challenges:
  • Harsh Deprotection: The requirement for strong acid can be incompatible with other acid-sensitive functional groups on the molecule.

  • Cation Scavenging: The generation of the electrophilic tert-butyl cation during deprotection can lead to unwanted side reactions, such as alkylation of electron-rich aromatic rings or sulfur-containing residues.[9][13] The addition of "scavengers" like anisole or thioanisole is often necessary to trap this cation.[8]

Pillar 2: Comparative Analysis - Boc vs. Cbz and Fmoc

The decision to use Boc protection should be made after carefully considering the alternatives, primarily the Cbz and Fmoc groups. Their differing deprotection requirements are the basis of modern orthogonal synthesis strategies.

Boc vs. Cbz (Carboxybenzyl)

The Cbz group is another carbamate-type protecting group, but its deprotection relies on fundamentally different chemistry.[5]

  • Deprotection Chemistry: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[6][14] This process cleaves the benzylic C-O bond, ultimately releasing the free amine, CO₂, and toluene. While generally mild, this method introduces a significant challenge in pyridine-containing systems like picolinic acid.

  • The Pyridine Problem: The lone pair of electrons on the pyridine nitrogen can coordinate to and poison the palladium catalyst, drastically slowing or completely inhibiting the hydrogenolysis reaction.[15] While strategies like using specific catalysts (e.g., Pearlman's catalyst), increasing catalyst loading, or employing transfer hydrogenation conditions (using a hydrogen donor like ammonium formate instead of H₂ gas) can sometimes overcome this, it remains a significant process development hurdle.[16][17]

  • Orthogonality and Stability: Cbz is stable to the acidic conditions used for Boc removal (and vice-versa), making them an excellent orthogonal pair.[5][18] However, Cbz can also be cleaved by strong acids like HBr in acetic acid, though these conditions are much harsher than those typically used for Boc removal.[18][19]

Verdict for Picolinic Acid: Boc is often the superior choice over Cbz when subsequent synthetic steps do not involve strong acid. The deprotection of Boc, while requiring acid, is a homogenous reaction that is generally more reliable and scalable than the heterogeneous catalytic hydrogenolysis of Cbz, which is prone to catalyst poisoning by the picolinic acid core.

G cluster_boc Boc Strategy cluster_cbz Cbz Strategy boc_start Amine-Picolinate boc_protect Boc Protection Boc₂O, Base boc_start:f0->boc_protect:f0 boc_protected N-Boc-Picolinate boc_protect:f0->boc_protected:f0 boc_reaction Further Synthesis Base, Nucleophiles, or Reductive Conditions boc_protected:f0->boc_reaction:f0 boc_deprotect Boc Deprotection TFA or HCl boc_reaction:f0->boc_deprotect:f0 boc_end Final Product boc_deprotect:f0->boc_end:f0 cbz_start Amine-Picolinate cbz_protect Cbz Protection Cbz-Cl, Base cbz_start:f0->cbz_protect:f0 cbz_protected N-Cbz-Picolinate cbz_protect:f0->cbz_protected:f0 cbz_reaction Further Synthesis Acid or Base Conditions cbz_protected:f0->cbz_reaction:f0 cbz_deprotect Cbz Deprotection H₂, Pd/C cbz_reaction:f0->cbz_deprotect:f0 cbz_end Final Product cbz_deprotect:f0->cbz_end:f0 cbz_warning Potential Catalyst Poisoning by Pyridine cbz_deprotect:f1->cbz_warning

Caption: Comparative Workflow: Boc vs. Cbz Strategy for Picolinic Acid Derivatives.

Boc vs. Fmoc (Fluorenylmethyloxycarbonyl)

The Fmoc group represents the other end of the pH stability spectrum.

  • Deprotection Chemistry: Fmoc is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[5][20] The mechanism involves an E1cB-type elimination.

  • Orthogonality: The acid-labile Boc and base-labile Fmoc groups form the cornerstone of modern orthogonal synthesis, particularly in solid-phase peptide synthesis (SPPS).[12][20] This allows for the selective deprotection of one amine in the presence of another.

  • Stability: Fmoc is stable to acidic conditions and hydrogenolysis, while Boc is stable to the basic conditions used for Fmoc removal.[10][11]

Verdict for Picolinic Acid: The choice between Boc and Fmoc depends entirely on the stability of other functional groups within the molecule. If the picolinic acid derivative contains base-sensitive functionalities (e.g., esters, which could be hydrolyzed), Boc is the superior choice. Conversely, if the molecule bears acid-sensitive groups (e.g., other acid-labile protecting groups like tert-butyl esters or acetals), the Fmoc group provides a safe, orthogonal path to deprotection.

Quantitative Comparison Summary
CharacteristicBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Protection Conditions Mildly basic (e.g., NaHCO₃, TEA)Mildly basicMildly basic
Deprotection Condition Strong Acid (TFA, HCl)[7][8]Catalytic Hydrogenolysis (H₂/Pd-C)[5][14]Base (e.g., 20% Piperidine/DMF)[20]
Stability to Acid LabileStable (except very strong/hot acid)Stable
Stability to Base Stable[10][11]StableLabile
Stability to H₂/Pd-C StableLabileStable
Key Advantage Robust, reliable deprotection, stable to base/reduction.Orthogonal to Boc/Fmoc, mild deprotection.Orthogonal to Boc/Cbz, very mild deprotection.
Challenge for Picolinic Acid Strong acid may cleave other groups.Catalyst poisoning by pyridine ring is a major risk.[15]Incompatible with base-sensitive groups (e.g., esters).

Pillar 3: Field-Validated Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for the synthesis of a generic aminopicolinic acid derivative.

Protocol 1: Boc Protection of 4-Aminopicolinic Acid

Objective: To protect the exocyclic amine of 4-aminopicolinic acid with a Boc group.

Materials:

  • 4-Aminopicolinic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminopicolinic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.0 eq) at room temperature. Stir until a clear solution is obtained. The base serves to deprotonate the carboxylic acid and activate the amine.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane. An exotherm and gas evolution may be observed.

  • Reaction: Allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the dioxane.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~3 using 1 M HCl. The product should precipitate as a white solid. This step protonates the carboxylate, rendering the product insoluble in water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). The product will move into the organic phase.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-4-aminopicolinic acid, typically as a white solid.

Protocol 2: Acid-Mediated Boc Deprotection

Objective: To remove the Boc protecting group to yield the free amine.

Materials:

  • N-Boc-4-aminopicolinic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the N-Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Addition of TFA: To the solution, add trifluoroacetic acid (TFA) (10-20 eq, often used as a 50% v/v solution in DCM). Gas evolution (CO₂) should be immediately apparent.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup - Neutralization: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Workup - Basification: Dissolve the residue in water and carefully add saturated NaHCO₃ solution until the pH is basic (~8-9) to neutralize the TFA salt and deprotonate the carboxylic acid.

  • Isolation: The method for final product isolation will depend on its properties. If it precipitates, it can be filtered. If it is water-soluble, extraction into an organic solvent after re-acidification might be necessary, or the aqueous solution can be used directly in the next step.

G cluster_ortho Orthogonal Deprotection Strategies Start Substrate-NH-PG¹ Substrate-NH-PG² Substrate-NH-PG³ PG1_Node Boc Start->PG1_Node PG2_Node Cbz Start->PG2_Node PG3_Node Fmoc Start->PG3_Node Acid Strong Acid (e.g., TFA) PG1_Node->Acid H2 Hydrogenolysis (H₂, Pd/C) PG2_Node->H2 Base Base (Piperidine) PG3_Node->Base Deprotect1 Substrate-NH₂ Substrate-NH-PG² Substrate-NH-PG³ Acid->Deprotect1 Deprotect2 Substrate-NH-PG¹ Substrate-NH₂ Substrate-NH-PG³ H2->Deprotect2 Deprotect3 Substrate-NH-PG¹ Substrate-NH-PG² Substrate-NH₂ Base->Deprotect3

References

A Comparative Kinetic Analysis of Amide Bond Formation: The Efficacy of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and peptide synthesis, the efficient and clean formation of amide bonds is of paramount importance.[1][2][3] The choice of coupling reagent is a critical factor that dictates reaction kinetics, yield, and the suppression of side reactions, most notably racemization.[1] This guide provides an in-depth, objective comparison of 5-((tert-Butoxycarbonyl)amino)picolinic acid (Boc-5-APic) with other commonly employed coupling reagents, supported by experimental data to inform reagent selection in demanding synthetic applications.

Introduction: The Central Role of Amide Bond Formation

The amide bond is the cornerstone of peptides and proteins and is a prevalent functional group in a vast number of pharmaceutical agents.[2][3][4] The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process at ambient temperatures, necessitating the activation of the carboxylic acid. This is achieved through the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by the amine.

Over the decades, a plethora of coupling reagents has been developed, each with its own mechanistic nuances, advantages, and disadvantages.[5] These can be broadly categorized into carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[1][2] The ideal coupling reagent should offer rapid reaction rates, high yields, minimal racemization, and generate byproducts that are easily removed.

This compound: A Novel Contender

This compound, a derivative of picolinic acid, has emerged as a promising reagent in amide bond formation. The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, valued for its stability under a range of conditions and its facile, acid-labile removal.[][7][8][9][10] The picolinic acid backbone itself is thought to play a role in the coupling mechanism, potentially through intramolecular catalysis, which can influence reaction kinetics and efficiency.

This guide will delve into a comparative kinetic study to elucidate the performance of Boc-5-APic relative to established coupling reagents.

Comparative Kinetic Study: Experimental Design

To objectively assess the performance of Boc-5-APic, a standardized kinetic study is essential. The following protocol outlines a robust methodology for comparing its efficacy against other common coupling reagents.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions: - Carboxylic Acid (e.g., Boc-Phe-OH) - Amine (e.g., H-Gly-OMe) - Coupling Reagents (Boc-5-APic, HATU, PyBOP) - Base (e.g., DIEA) initiation Initiate Reaction: Combine reactants, base, and coupling reagent at t=0 prep_reactants->initiation Add to reaction vessel prep_instrument Equilibrate Analytical Instrument (e.g., HPLC or in-situ IR) monitoring Monitor Reaction Progress: - Withdraw aliquots at timed intervals - Quench reaction - Analyze by HPLC/IR prep_instrument->monitoring initiation->monitoring Start timer data_proc Process Data: - Determine reactant/product concentrations - Plot concentration vs. time monitoring->data_proc Generate raw data kinetics Calculate Kinetic Parameters: - Initial reaction rate - Rate constants data_proc->kinetics Apply rate laws G cluster_activation Activation Step cluster_coupling Coupling Step cluster_regeneration Regeneration BocAPic Boc-5-APic ActivatedEster Activated Ester Intermediate BocAPic->ActivatedEster + R-COOH - H₂O RCOOH R-COOH RCOOH->ActivatedEster Amide Amide Product (R-CO-NH-R') ActivatedEster->Amide + R'-NH₂ RNH2 R'-NH₂ RNH2->Amide BocAPic_regen Boc-5-APic (Regenerated) Amide->BocAPic_regen Byproduct Removal

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers, scientists, and professionals in drug development, our work with novel chemical entities demands the highest standards of scientific integrity and safety. The synthesis and handling of complex molecules like 5-((tert-Butoxycarbonyl)amino)picolinic acid (CAS No. 877398-33-9) are routine, yet their proper disposal is a critical, non-negotiable aspect of the laboratory workflow that safeguards both personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in an understanding of its chemical properties. While exhaustive toxicological data for many research-grade compounds are not always available, a robust disposal plan can be formulated by analyzing the compound's structural components and adhering to established chemical safety principles.[1][2]

Core Principle: Hazard Assessment Based on Chemical Structure

A thorough understanding of a molecule's potential hazards is the foundation of safe handling and disposal. For this compound, we must consider the contributions of its two primary structural components: the picolinic acid backbone and the tert-Butoxycarbonyl (Boc) protecting group.

  • Picolinic Acid Moiety : Picolinic acid and its derivatives are generally classified as irritants.[3][4] As a combustible solid, its thermal decomposition or combustion is expected to produce carbon oxides (CO, CO₂) and, significantly, nitrogen oxides (NOx), which are hazardous pollutants.[5]

  • tert-Butoxycarbonyl (Boc) Group : The Boc group is a widely used amine protecting group, prized for its stability in many chemical conditions but known for its lability under acidic conditions.[6][7] Contact with strong acids will cleave the Boc group, generating the free amine, carbon dioxide, and a reactive tert-butyl cation, which typically forms isobutylene gas.[8][9] This reaction is a critical consideration for waste segregation.

Based on this analysis, the compound should be handled as a potentially hazardous substance with the following presumed characteristics:

Hazard CategoryDescriptionRationale & Primary Mitigation
Eye & Skin Irritant May cause serious eye irritation and skin irritation upon contact.[4][10]Based on data for picolinic acid and similar N-Boc protected amino acids. Mitigation : Use of appropriate Personal Protective Equipment (PPE).
Inhalation Hazard As a fine powder, it can be easily aerosolized, posing an inhalation risk.[11]Common to solid research chemicals. Mitigation : Handle within a chemical fume hood or ventilated enclosure.
Chemical Reactivity Unstable in the presence of strong acids, leading to gas evolution (CO₂ and isobutylene).[8]Characteristic reactivity of the Boc protecting group. Mitigation : Segregate waste from acidic materials.
Combustibility Solid is combustible and will produce hazardous NOx fumes in a fire.[5][12]Characteristic of nitrogen-containing organic compounds. Mitigation : Store away from ignition sources; disposal via controlled incineration.

Immediate Safety and Handling Protocols

Before any handling or disposal procedure, ensuring personal and environmental safety is paramount.

Personal Protective Equipment (PPE) Required:

  • Eye Protection : Chemical safety goggles or a full-face shield.

  • Hand Protection : Chemically resistant nitrile gloves. Gloves should be inspected before use and changed immediately if contamination occurs.[5]

  • Body Protection : A laboratory coat must be worn and kept fastened.

  • Respiratory Protection : All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[11]

General Handling Precautions:

  • Avoid all direct personal contact with the material.[12]

  • Do not eat, drink, or smoke in the designated handling area.

  • Wash hands thoroughly with soap and water after handling.[4]

  • Ensure containers are kept tightly closed when not in use to prevent contamination and accidental spills.[13]

Step-by-Step Disposal Workflow

The proper disposal of this compound must follow a systematic process to ensure regulatory compliance and safety. Never dispose of this chemical down the drain or in regular solid waste streams.[11]

Experimental Protocol for Chemical Waste Segregation and Disposal:

  • Initial Assessment & Segregation :

    • Treat all waste containing this compound as hazardous chemical waste.[1]

    • Crucially, segregate this waste stream from acidic waste. Co-mingling with acids could trigger a chemical reaction, leading to the release of CO₂ and isobutylene gas, potentially causing container pressurization and rupture.[8]

  • Waste Collection :

    • Solid Waste : Collect all unused or expired solid this compound in its original container or a clearly labeled, compatible hazardous waste container.

    • Contaminated Materials : All disposable items that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and contaminated wipes, must be collected in the same designated hazardous waste container.[1]

    • Container Type : Use a high-density polyethylene (HDPE) or other chemically resistant container that can be securely sealed.

  • Waste Container Labeling :

    • Label the waste container clearly and accurately before adding any waste.[14] The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "877398-33-9."

      • Associated Hazards: "Irritant," "Avoid Contact with Acids."

      • Date of waste accumulation.

  • Temporary On-Site Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should have secondary containment to control any potential leaks.

    • Store the container away from incompatible materials, especially strong acids and oxidizing agents.

  • Final Disposal :

    • Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11][14]

    • The preferred method of destruction for this type of organic compound is controlled incineration at a licensed facility equipped with flue gas scrubbing to neutralize harmful emissions like NOx.[5][13]

    • Provide the EHS department with a copy of any available safety data and a full list of the container's contents for their records.

Logical Workflow for Disposal Decision-Making

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Management Protocol cluster_disposal Phase 3: Final Disposition A Identify Compound: This compound B Assess Hazards: Irritant, Acid-Labile (Boc Group) A->B C Don Required PPE: Goggles, Gloves, Lab Coat B->C D Handle in Fume Hood C->D E Collect Waste (Solid Compound & Contaminated Items) D->E F Use Designated, Compatible HDPE Waste Container E->F G Label Container Correctly: Name, CAS, Hazards, Date F->G H Store in Secure Secondary Containment G->H I CRITICAL: Segregate from Acidic Waste H->I J Contact Institution EHS Dept. H->J K Schedule Hazardous Waste Pickup J->K L Disposal via Licensed Contractor (e.g., Controlled Incineration) K->L

Caption: Disposal workflow for this compound.

Spill Management Procedures

Accidents can happen, and a clear plan for spill management is essential.

  • Minor Spills (Small amount of solid) :

    • Ensure proper PPE is worn.[12]

    • Remove all sources of ignition.[13]

    • Gently sweep or scoop the solid material to avoid generating dust. Do not use a vacuum cleaner unless it is explosion-proof.

    • Place the spilled material and all cleaning supplies into a labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the immediate area and alert personnel nearby.[12]

    • Contact your institution's EHS or emergency response team immediately.

    • Restrict access to the spill area.

    • Do not attempt to clean up a large spill without proper training and equipment.

Chemical Incompatibility Diagram

G cluster_reactants Reactants in Waste Container cluster_products Hazardous Products A This compound C Gas Evolution (CO₂, Isobutylene) A->C Uncontrolled Deprotection B Strong Acid Waste (e.g., HCl, TFA) B->C D Container Pressurization C->D Leads to

References

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5-((tert-Butoxycarbonyl)amino)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-((tert-Butoxycarbonyl)amino)picolinic acid

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